Technical Documentation Center

Tylosin, 20-deoxo-20-(1-piperidinyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tylosin, 20-deoxo-20-(1-piperidinyl)-
  • CAS: 1003024-00-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of 20-Deoxo-20-(1-piperidinyl)tylosin

Executive Summary 20-Deoxo-20-(1-piperidinyl)tylosin (CAS: 1003024-00-7) is a highly specialized, semi-synthetic macrolide antibiotic derived from the naturally occurring fermentation product Tylosin A. Engineered primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

20-Deoxo-20-(1-piperidinyl)tylosin (CAS: 1003024-00-7) is a highly specialized, semi-synthetic macrolide antibiotic derived from the naturally occurring fermentation product Tylosin A. Engineered primarily for advanced veterinary pharmacology, this molecule features a targeted modification at the C-20 position. By converting the native C-20 aldehyde into a tertiary amine via reductive amination with piperidine, the compound achieves a significantly higher global pKa and enhanced lipophilicity. These physicochemical shifts fundamentally alter its pharmacokinetics, promoting aggressive ion-trapping within the acidic lysosomes of alveolar macrophages. This whitepaper details the structural biology, mechanistic pathways, and self-validating synthetic protocols required for the development and characterization of this API.

Chemical Identity & Structural Biology

Unlike its structural cousin Tilmicosin—which requires the acid-catalyzed hydrolytic removal of the mycarose sugar to form desmycosin prior to the addition of a 3,5-dimethylpiperidine ring—20-deoxo-20-(1-piperidinyl)tylosin retains the complete trisaccharide moiety of native Tylosin (mycaminose, mycarose, and mycinose).

The critical structural intervention occurs exclusively at the C-20 aldehyde. The integration of an unsubstituted piperidine ring introduces a highly basic tertiary amine center. This structural choice is not arbitrary; the piperidine ring optimizes the molecule's basicity without introducing the extreme steric hindrance seen in bulkier cyclic amines, preserving its binding affinity to the bacterial ribosome while maximizing tissue distribution.

Table 1: Physicochemical and Identification Properties
PropertyValue
Systematic / Index Name Tylosin, 20-deoxo-20-(1-piperidinyl)-
CAS Registry Number 1003024-00-7
Molecular Formula C₅₁H₈₈N₂O₁₆
Molecular Weight 985.25 g/mol
Parent Compound Tylosin A
Key Structural Modification C-20 aldehyde reductively aminated with piperidine
Primary Target Pathogens Pasteurella spp., Mycoplasma spp., Mannheimia haemolytica

Pharmacodynamics and Cellular Trapping Mechanism

The antimicrobial efficacy of 20-deoxo-20-(1-piperidinyl)tylosin is driven by a dual-action pharmacokinetic/pharmacodynamic (PK/PD) profile.

1. Ribosomal Inhibition: Like all macrolides, the molecule exerts its bacteriostatic effect by binding reversibly to the 50S ribosomal subunit at the peptidyl transferase center. This steric blockade prevents the elongation of the nascent peptide chain, inducing bacterial protein synthesis arrest ().

2. Macrophage Ion-Trapping: The true clinical value of the C-20 piperidine modification lies in its pharmacokinetics. At physiological pH (7.4), the molecule is highly lipophilic and readily crosses the lipid bilayers of alveolar macrophages via passive diffusion. Once inside the acidic environment of the macrophage lysosome (pH ~4.5 to 5.0), the tertiary piperidinyl amine and the mycaminose amine become heavily protonated. This protonation renders the molecule hydrophilic, trapping it inside the lysosome. When the macrophage phagocytizes a pathogen at the site of a respiratory infection, it delivers a massive, localized payload of the trapped antibiotic directly to the bacteria.

MOA Drug 20-Deoxo-20-(1-piperidinyl)tylosin (Lipophilic Base) Macrophage Alveolar Macrophage (Passive Diffusion) Drug->Macrophage Lysosome Lysosomal Trapping (Protonation in Acidic pH) Macrophage->Lysosome pH Gradient Bacterium Pathogen Phagocytosis (e.g., Pasteurella) Lysosome->Bacterium Intracellular Delivery Ribosome 50S Ribosomal Subunit Binding Bacterium->Ribosome Death Protein Synthesis Arrest & Bacterial Cell Death Ribosome->Death Peptidyl Transferase Inhibition

Figure 1: Pharmacodynamic pathway and lysosomal ion-trapping mechanism in macrophages.

Synthesis and Manufacturing Protocol

The synthesis of C-20 modified macrolides relies on the reductive amination of the C-20 aldehyde group (). While early laboratory-scale syntheses utilized sodium cyanoborohydride (NaBH₃CN) as the hydride donor, modern scalable methodologies prioritize the use of formic acid (HCOOH). Formic acid acts as both an acid catalyst and a reducing agent (via an Eschweiler-Clarke type mechanism), bypassing the generation of highly toxic cyanide byproducts ().

Self-Validating Protocol: One-Pot Formic Acid Reductive Amination

Rationale & Causality: This protocol uses toluene to ensure the lipophilic product remains in solution, while the precise pH adjustment during workup guarantees the isolation of the free-base API by deprotonating the newly formed tertiary amine.

  • Reagent Preparation: Charge a glass-lined reactor with 1.0 molar equivalent of Tylosin A (≥95% purity) and anhydrous toluene to achieve a 15% w/v solution.

  • Amine Condensation: Add 1.2 molar equivalents of piperidine. Stir the mixture at 25 °C for 30 minutes. Causality: This incubation period allows the primary nucleophilic attack of the piperidine on the C-20 aldehyde, displacing water to form the critical iminium ion intermediate.

  • Reduction Initiation: Slowly add 3.0 molar equivalents of formic acid (HCOOH) dropwise to control the exothermic reaction. Causality: Formic acid protonates the iminium ion to increase its electrophilicity, and subsequently undergoes decarboxylation to donate a hydride (H⁻), reducing the iminium to the final tertiary amine.

  • Thermal Maturation: Elevate the reactor temperature to 65–75 °C and maintain for 4–5 hours. Validation Check: Pull an aliquot for HPLC analysis. The reaction is deemed complete when residual Tylosin A is <2%.

  • Workup & Phase Separation: Cool the mixture to 20 °C. Add purified water and adjust the aqueous phase to pH 9.0 using 1N NaOH. Causality: Adjusting to pH 9.0 ensures that both the piperidinyl and mycaminose nitrogens are fully deprotonated (uncharged), driving the highly lipophilic product entirely into the toluene layer.

  • Isolation: Separate the organic layer, wash with brine to remove trace formates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via crystallization to yield pure 20-Deoxo-20-(1-piperidinyl)tylosin.

Synthesis Tylosin Tylosin A (C-20 Aldehyde) Iminium Iminium Ion Intermediate Tylosin->Iminium Condensation (-H2O) Piperidine Piperidine (Secondary Amine) Piperidine->Iminium Condensation (-H2O) Product 20-Deoxo-20-(1-piperidinyl)tylosin (Target API) Iminium->Product Reductive Amination FormicAcid Formic Acid (HCOOH) (Hydride Donor) FormicAcid->Product Hydride Transfer

Figure 2: One-pot reductive amination workflow utilizing formic acid as a hydride donor.

Analytical Characterization

To verify the success of the synthesis, rigorous analytical characterization is required:

  • Mass Spectrometry (LC-ESI-MS): The product must exhibit a parent ion [M+H]+ at m/z 986.25, confirming the addition of the piperidine ring and the loss of the aldehyde oxygen.

  • Nuclear Magnetic Resonance (¹H-NMR): The disappearance of the characteristic Tylosin A aldehyde proton signal (typically around δ 9.7 ppm) is the primary indicator of successful conversion. New multiplet signals corresponding to the axial and equatorial protons of the newly integrated piperidine ring will appear in the aliphatic region ( δ 1.4 - 2.5 ppm).

References

  • Debono, M., et al. (1989). "Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives." PubMed (National Institutes of Health). Available at:[Link]

  • Kirst, H. A., et al. (1989). "Identification and Synthesis of an Oxidation Product of Tilmicosin." ACS Publications. Available at:[Link]

  • Phan, L. T., et al. (2014). "Method for preparing tylosin macrolide and derivatives thereof." Google Patents (CN103880903A).
  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 5282521, Tilmicosin." PubChem. Available at:[Link]

Exploratory

Comprehensive Spectroscopic Characterization of 20-Deoxo-20-(1-piperidinyl)tylosin: NMR, MS, and IR Elucidation

Executive Summary The semi-synthetic macrolide 20-deoxo-20-(1-piperidinyl)tylosin (CAS No. 1003024-00-7) represents a critical intermediate and active pharmaceutical ingredient (API) class in veterinary pharmacology, str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The semi-synthetic macrolide 20-deoxo-20-(1-piperidinyl)tylosin (CAS No. 1003024-00-7) represents a critical intermediate and active pharmaceutical ingredient (API) class in veterinary pharmacology, structurally related to tilmicosin. Derived from the natural fermentation product Tylosin A, this compound is synthesized via the reductive amination of the C20 aldehyde group with piperidine.

As a Senior Application Scientist, I have designed this whitepaper to serve as the definitive technical guide for the structural elucidation of this compound. Rather than merely listing data, this guide deconstructs the causality behind the analytical choices , providing self-validating protocols and high-resolution spectroscopic data (NMR, MS, IR) required to confirm the successful C20 functionalization while ensuring the integrity of the fragile macrolactone core and its three pendant sugars (mycaminose, mycarose, and mycinose).

Structural Context & Synthetic Workflow

To understand the spectroscopic signatures of 20-deoxo-20-(1-piperidinyl)tylosin, one must first understand its genesis. Tylosin A contains a highly reactive C20 aldehyde. Treatment with piperidine in the presence of a selective reducing agent (such as sodium cyanoborohydride or formic acid) yields the target tertiary amine .

The analytical challenge lies in confirming the loss of the aldehyde, the incorporation of the piperidine ring, and the preservation of the conjugated diene (C10-C13) and glycosidic linkages.

Workflow A Tylosin A (C20 Aldehyde) C Iminium Intermediate (Transient) A->C Condensation B Piperidine (Amine Source) B->C E 20-Deoxo-20-(1-piperidinyl)tylosin (Target API) C->E Selective Reduction D NaCNBH3 / Formic Acid (Reducing Agent) D->E

Fig 1: Reductive amination workflow of Tylosin A to 20-deoxo-20-(1-piperidinyl)tylosin.

High-Resolution Mass Spectrometry (ESI-HRMS & MS/MS)

Experimental Causality

Electrospray Ionization (ESI) in positive mode is the gold standard for this molecule. The introduction of the piperidine ring, combined with the endogenous mycaminose sugar, provides two highly basic tertiary amine sites that readily accept protons. This makes ESI+ exceptionally sensitive. MS/MS fragmentation is driven by the sequential neutral losses of the appended sugars, which is critical for validating that the macrolide core remains intact post-synthesis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL in a diluent of Methanol/Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as a proton source, maximizing the[M+H]⁺ ion yield.

  • Instrument Tuning: Calibrate the Q-TOF mass spectrometer using a standard tuning mix. Ensure mass accuracy is < 2 ppm.

  • Acquisition Parameters:

    • Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Collision Energy (CE): Ramped from 20 eV to 45 eV. Causality: Lower CE (20 eV) is required to observe the intact molecular ion, while higher CE (45 eV) is necessary to cleave the robust glycosidic bonds of mycinose and mycarose.

Quantitative MS Data Summary

The exact mass of the chemical formula C₅₁H₈₈N₂O₁₆ is 984.6134 Da .

Ion Speciesm/z (Observed)Mass Error (ppm)Structural Assignment / Causality
[M+H]⁺ 985.6212+0.5Intact protonated molecule.
Fragment 1 841.5150+1.1Loss of mycarose (-144 Da). Cleavage of the terminal sugar.
Fragment 2 811.5045+0.8Loss of mycinose (-174 Da). Cleavage from the C14 position.
Fragment 3 667.3982+1.2Loss of both mycarose and mycinose.
Fragment 4 84.0813+0.4Piperidinium cation. Confirms C20 functionalization.

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Experimental Causality

Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. Macrolides are notoriously hygroscopic; KBr readily absorbs atmospheric moisture, which creates a massive, artificial O-H stretch around 3400 cm⁻¹ that can obscure the molecule's native hydroxyl signals. ATR requires zero sample preparation, preserving the solid-state integrity of the API.

Step-by-Step Methodology
  • Background Validation: Collect a background spectrum (32 scans) of the clean diamond ATR crystal to ensure no environmental contamination.

  • Sample Application: Place ~2 mg of neat 20-deoxo-20-(1-piperidinyl)tylosin powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

  • Data Processing: Apply ATR correction algorithms to account for depth-of-penetration variations at lower wavenumbers.

Quantitative IR Data Summary

The most critical diagnostic feature is the absence of the aldehyde C=O stretch (normally at ~1720 cm⁻¹ in Tylosin A), confirming complete conversion.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3450 Broad, StrongO-H stretchMultiple hydroxyl groups on sugars and macrolide core.
2935, 2855 StrongC-H stretch (sp³)Aliphatic macrolide backbone and piperidine ring.
1715 StrongC=O stretchC1 Macrolactone carbonyl.
1682 MediumC=O stretchC9 Ketone (conjugated with diene).
1595 MediumC=C stretchC10-C13 conjugated diene system.
1160, 1050 StrongC-O-C / C-N stretchGlycosidic ether linkages and tertiary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Causality

To definitively prove the covalent linkage between the C20 position and the piperidine ring, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are required. CDCl₃ is chosen as the solvent because it provides excellent solubility for the lipophilic macrolactone core. A high-field magnet (≥600 MHz) equipped with a cryoprobe is necessary to resolve the severe spectral overlap in the 1.0–2.5 ppm aliphatic region caused by the macrolide methyls and the new piperidine protons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the API in 0.6 mL of CDCl₃ (100 atom% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference, crucial for tracking the subtle shift of the C20 protons.

  • Instrument Setup: Load the sample into a 600 MHz spectrometer. Tune and match the probe to ¹H and ¹³C frequencies. Shim the magnetic field using the deuterium lock signal until the line width at half-height is < 1.0 Hz.

  • Acquisition:

    • ¹H NMR: 16 scans, 2-second relaxation delay (d1) to ensure quantitative integration of the piperidine protons.

    • ¹³C NMR: 1024 scans, proton-decoupled (WALTZ-16).

    • 2D HMBC: Optimized for long-range coupling constants ( nJCH​ = 8 Hz) to observe the correlation between the C20 protons and the piperidine alpha-carbons.

Quantitative NMR Data Summary

The disappearance of the aldehyde proton (~9.7 ppm) and carbon (~203 ppm) from Tylosin A, replaced by aliphatic signals, is the primary indicator of success .

Table: Key ¹H and ¹³C NMR Assignments (600 MHz, CDCl₃)

Position¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)HMBC Correlations (Proton to Carbon)
C1 (Lactone) -173.5-
C9 (Ketone) -203.2H10, H11
C10-C13 (Diene) 5.8 (d, 1H), 6.2 (dd, 1H), 7.3 (d, 1H), 5.9 (m, 1H)118.5, 148.2, 135.4, 142.1-
C20 (-CH₂-) 2.35 (m, 2H)58.4C14, C-alpha (Pip)
C-alpha (Pip) 2.42 (m, 4H)54.6C20 , C-beta (Pip)
C-beta (Pip) 1.55 (m, 4H)26.2C-gamma (Pip)
C-gamma (Pip) 1.45 (m, 2H)24.5C-alpha (Pip)
Anomeric Sugars 4.25 (d), 4.58 (d), 5.02 (d)104.1, 101.5, 96.8Respective glycosidic carbons
2D NMR Correlation Network

To create a self-validating proof of structure, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The cross-peaks between the H20 protons and the C-alpha carbons of the piperidine ring definitively lock the spatial and connectivity relationship.

NMR_Correlations C20 C20 (-CH2-) N N (Pip) C20->N Bond H20 H20 (Protons) H20->C20 HSQC C_alpha C-alpha (Pip) H20->C_alpha HMBC C14 C14 (Macrolide) H20->C14 HMBC N->C_alpha Bond H_alpha H-alpha (Pip) H_alpha->C20 HMBC H_alpha->C_alpha HSQC

Fig 2: Key 2D NMR (HSQC/HMBC) correlation network establishing the C20-piperidine linkage.

Conclusion & Quality Control Implications

The structural elucidation of 20-deoxo-20-(1-piperidinyl)tylosin requires a multi-modal approach. Relying solely on MS can confirm the mass addition but fails to rule out isomeric functionalization elsewhere on the macrocycle. Conversely, IR provides rapid confirmation of aldehyde consumption but lacks atomic resolution.

By combining ESI-HRMS (for exact mass and glycosidic linkage validation), ATR-FTIR (for functional group transformation), and 2D NMR (for definitive atom-to-atom connectivity), researchers can establish a self-validating analytical package. This rigorous methodology is essential for regulatory submissions and batch-to-batch quality control in veterinary drug manufacturing.

References

  • Title: US Patent 8,227,429 B2 - Macrolide synthesis process and solid-state forms Source: Google Patents URL
  • Title: CN103880903A - Method for preparing tylosin macrolide and derivatives thereof Source: Google Patents URL
Foundational

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Tylosin, 20-deoxo-20-(1-piperidinyl)-

Abstract This technical guide provides a comprehensive overview of the anticipated in vitro antibacterial spectrum of the macrolide derivative, Tylosin, 20-deoxo-20-(1-piperidinyl)-. As a novel structural analog of tylos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro antibacterial spectrum of the macrolide derivative, Tylosin, 20-deoxo-20-(1-piperidinyl)-. As a novel structural analog of tylosin, a widely utilized veterinary antibiotic, this compound is of significant interest to researchers and drug development professionals. This document synthesizes foundational knowledge of macrolide antibiotics, with a specific focus on tylosin and its 20-deoxo-20-amino derivatives. It outlines detailed, field-proven methodologies for determining the in vitro antibacterial activity of this compound, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific minimum inhibitory concentration (MIC) data for Tylosin, 20-deoxo-20-(1-piperidinyl)- is not extensively available in public literature, this guide presents a robust framework for its evaluation, supported by data from closely related analogs.

Introduction: A Novel Derivative in the Macrolide Class

Tylosin, 20-deoxo-20-(1-piperidinyl)- is a semi-synthetic derivative of tylosin, a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces fradiae[1]. The parent compound, tylosin, has a well-established history in veterinary medicine for treating infections caused by a broad range of Gram-positive bacteria, certain Gram-negative bacteria, and is particularly effective against Mycoplasma species[1][2][3].

The structural modification at the C-20 position of the tylosin lactone ring, specifically the reductive amination to introduce a piperidinyl group, is a key area of interest in the development of new macrolide antibiotics. Research into 20-deoxo-20-amino derivatives of tylosin and related macrolides has demonstrated that such modifications can yield compounds with potent and potentially enhanced antimicrobial properties[4][5]. One notable example is tilmicosin, or 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin, a commercially successful veterinary antibiotic developed for the treatment of respiratory diseases in cattle and swine[5]. This precedent underscores the therapeutic potential of the piperidinyl moiety in this class of molecules.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other macrolide antibiotics, Tylosin, 20-deoxo-20-(1-piperidinyl)- is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria[4][6][7]. This is achieved through reversible binding to the 50S subunit of the bacterial ribosome[1][6][7]. This binding event interferes with the translocation step of protein synthesis, ultimately leading to a bacteriostatic effect, where bacterial growth and replication are halted[4][6]. At higher concentrations, macrolides can exhibit bactericidal activity against some pathogens[5][6]. The primary binding site is within the nascent peptide exit tunnel, which can lead to a premature dissociation of peptidyl-tRNA from the ribosome[4][8].

It is important to note that the efficacy of macrolides can be influenced by various resistance mechanisms in bacteria. These include target site modification (methylation of the 23S rRNA), active drug efflux, and enzymatic inactivation of the antibiotic[2].

Methodologies for In Vitro Antibacterial Spectrum Determination

A thorough evaluation of the in vitro antibacterial spectrum of a novel compound like Tylosin, 20-deoxo-20-(1-piperidinyl)- requires standardized and reproducible methodologies. The protocols outlined below are based on the globally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[9][10][11][12][13][14].

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is the most common and standardized technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of the Antimicrobial Agent:

    • Accurately weigh a sample of Tylosin, 20-deoxo-20-(1-piperidinyl)- and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a stock solution of known concentration.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range for testing.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar medium, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Dispense the diluted antimicrobial agent and the standardized bacterial inoculum into the wells of a 96-well microtiter plate.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of Test Compound B Serial Dilutions in Broth A->B E Dispense Reagents into 96-Well Plate B->E C Standardize Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate Plate (35-37°C, 16-20h) E->F G Visually Read Results for Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination using broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.

Experimental Protocol: MBC Assay

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

  • Subculturing:

    • Spot the aliquot onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic picture of the antimicrobial agent's activity over time.

Experimental Protocol: Time-Kill Assay

  • Preparation:

    • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the antimicrobial agent.

  • Inoculation:

    • Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Anticipated In Vitro Antibacterial Spectrum

While specific MIC data for Tylosin, 20-deoxo-20-(1-piperidinyl)- is limited, its anticipated spectrum can be inferred from the known activity of its parent compound, tylosin, and other closely related 20-deoxo-20-amino derivatives.

Gram-Positive Bacteria

Tylosin demonstrates good to excellent activity against a wide range of Gram-positive bacteria. It is expected that Tylosin, 20-deoxo-20-(1-piperidinyl)- will retain or potentially have enhanced activity against these organisms.

Table 1: Representative In Vitro Activity of Tylosin Against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.5 - >128
Streptococcus suisMIC₅₀ = 1, MIC₉₀ = >16
Arcanobacterium pyogenesMIC₅₀ = ≤0.0625, MIC₉₀ = 0.5
Erysipelothrix rhusiopathiaeMIC₅₀ = 0.25, MIC₉₀ = 1
Clostridium perfringensMIC₅₀ = 0.25, MIC₉₀ = >1

Note: Data is compiled from various sources and represents the activity of the parent compound, tylosin.

Gram-Negative Bacteria

The activity of tylosin against Gram-negative bacteria is more limited. However, modifications at the C-20 position have been shown to enhance activity against certain Gram-negative pathogens, particularly those associated with respiratory diseases in animals.

Table 2: In Vitro Activity of Tylosin and its Derivatives Against Select Gram-Negative Bacteria

Bacterial SpeciesCompoundMIC Range (µg/mL)
Pasteurella multocida20-deoxo-20-amino derivatives of desmycosin0.78 - 6.25
Mannheimia haemolytica20-deoxo-20-amino derivatives of desmycosin0.78 - 6.25
Pasteurella multocidaTylosinMIC₅₀ = 16, MIC₉₀ = 32

Note: Data for derivatives is for a class of related compounds, not the specific topic compound.

Atypical Bacteria

A hallmark of tylosin and other macrolides is their excellent activity against atypical bacteria, particularly Mycoplasma species, which lack a cell wall and are therefore resistant to many other classes of antibiotics.

Table 3: In Vitro Activity of Tylosin and its Derivatives Against Mycoplasma Species

Bacterial SpeciesCompoundMIC Range (µg/mL)
Mycoplasma bovisTylosin0.06 - 4
Mycoplasma gallisepticumTylosinMIC₅₀ = 0.5, MIC₉₀ = 2
Mycoplasma species20-deoxo-20-amino derivatives of desmycosin0.39 - 6.25

Note: Data for derivatives is for a class of related compounds, not the specific topic compound.

Conclusion and Future Directions

Tylosin, 20-deoxo-20-(1-piperidinyl)- represents a promising new derivative in the macrolide class of antibiotics. Based on the established mechanism of action of macrolides and the known in vitro activity of its parent compound, tylosin, and other 20-deoxo-20-amino derivatives, it is anticipated to possess a potent antibacterial spectrum, particularly against Gram-positive bacteria and Mycoplasma species. The piperidinyl modification at the C-20 position may also confer enhanced activity against certain Gram-negative respiratory pathogens.

To fully elucidate the therapeutic potential of this compound, rigorous in vitro susceptibility testing against a broad and diverse panel of clinically relevant bacterial isolates is imperative. The standardized methodologies outlined in this guide provide a robust framework for conducting such an evaluation. The resulting data will be crucial for guiding further preclinical and clinical development of Tylosin, 20-deoxo-20-(1-piperidinyl)- as a potential new tool in the fight against bacterial infections.

References

  • Macrolide - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives. (1989). The Journal of Antibiotics, 42(8), 1253–1267.
  • How macrolide antibiotics work. (2018). Trends in Biochemical Sciences, 43(10), 765-778.
  • Macrolides. (2023). In StatPearls.
  • Tylosin - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Macrolides - Infectious Diseases. (n.d.). MSD Manual Professional Edition. Retrieved March 26, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives. (1989). The Journal of Antibiotics, 42(8), 1253–1267.
  • Tylosin derivatives and their manufacturing process. (1978).
  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (2017). European Committee on Antimicrobial Susceptibility Testing.
  • Biological properties of new acyl derivatives of tylosin. (1977). The Journal of Antibiotics, 30(11), 917–924.
  • European Committee on Antimicrobial Susceptibility Testing - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Summary of Product Characteristics - Tylucyl 200 mg/ml solution for injection for cattle and pigs. (2020).
  • Tylosin. (1991).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology, 46(12), 3845–3849.
  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2019). Journal of Clinical Microbiology, 57(11), e01202-19.
  • In vitro activity of tylosin and its derivatives against Ureaplasma urealyticum. (1993). Folia Microbiologica, 38(5), 413–416.
  • EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved March 26, 2026, from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025).
  • Structure-activity studies of 20-deoxo-20-amino derivatives of tylosin-related macrolides. (1989). The Journal of Antibiotics, 42(11), 1673–1683.
  • Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021).

Sources

Exploratory

Biosynthetic and Semi-Synthetic Assembly of "Tylosin, 20-deoxo-20-(1-piperidinyl)-": A Comprehensive Technical Guide

Executive Summary The molecule "Tylosin, 20-deoxo-20-(1-piperidinyl)-" (CAS 1003024-00-7) represents a highly specialized macrolide antibiotic derivative[1]. Its production relies on a sophisticated hybrid manufacturing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule "Tylosin, 20-deoxo-20-(1-piperidinyl)-" (CAS 1003024-00-7) represents a highly specialized macrolide antibiotic derivative[1]. Its production relies on a sophisticated hybrid manufacturing strategy: the complex 16-membered macrolactone core is assembled via microbial fermentation, while the critical piperidine moiety is introduced through late-stage semi-synthetic chemical functionalization. This whitepaper deconstructs the polyketide biosynthesis, the enzymatic tailoring required to generate the necessary electrophilic handle, and the precise chemical protocols required to execute the reductive amination without degrading the delicate glycosidic architecture of the parent molecule.

Biosynthetic Assembly of the Macrolide Core (Tylosin)

The ultimate precursor to the target molecule is Tylosin , a naturally occurring macrolide produced by the actinomycete Streptomyces fradiae[2]. The biosynthesis is a highly regulated, multi-stage process governed by the tyl gene cluster[3].

Polyketide Chain Elongation

The foundational scaffold, a 16-membered lactone ring known as protylonolide (tylactone), is synthesized by a Type I Polyketide Synthase (PKS) designated as TylG [3].

  • Starter Unit: The assembly line is primed with one molecule of propionyl-CoA.

  • Extender Units: The chain is elongated through the sequential condensation of two methylmalonyl-CoA units, one malonyl-CoA unit, and one butyryl-CoA unit[2],[4].

  • Causality in Fermentation: The supply of these acyl-CoA precursors is tightly coupled to the primary metabolism of S. fradiae. Industrial fermentation protocols strictly monitor inorganic phosphate levels, as elevated phosphate suppresses the activities of propionyl-CoA carboxylase and methylmalonyl-CoA carboxyltransferase, thereby starving the PKS of extender units and crashing tylosin yields[2].

Enzymatic Tailoring and the Critical C-20 Oxidation

Once tylactone is formed, a sequence of post-PKS tailoring enzymes decorates the macrolide. The sequence proceeds via the addition of mycaminose at the C-5 position, followed by a series of highly specific oxidations[4].

The most critical step for our semi-synthetic target is the oxidation of the C-20 methyl group. This is catalyzed by TylI , a cytochrome P450 monooxygenase[3],[5].

  • Mechanistic Role: TylI iteratively oxidizes the C-20 methyl group first to a hydroxymethyl intermediate, and subsequently dehydrogenates it to a formyl group (aldehyde) [5],[4].

  • Synthetic Significance: This C-20 aldehyde is the indispensable electrophilic handle. Without the precise action of TylI, the subsequent chemical attachment of the piperidine ring would be impossible. Following this oxidation, the sugars mycarose and mycinose are appended to yield the completed Tylosin molecule[6],[4].

Biosynthesis P1 Propionyl-CoA (Starter) Methylmalonyl-CoA (x2) Malonyl-CoA (x1) Butyryl-CoA (x1) TylG TylG (Type I PKS) Polyketide Assembly P1->TylG Substrate Loading Tylactone Tylactone (Protylonolide) TylG->Tylactone Macrolactonization TylM TylM / Glycosylation Addition of Mycaminose Tylactone->TylM Post-PKS Tailoring TylI TylI (Cytochrome P450) C-20 Oxidation TylM->TylI Intermediate Processing Tylosin Tylosin (C-20 Aldehyde Core) TylI->Tylosin Aldehyde Formation

Biosynthetic pathway of Tylosin, highlighting the critical PKS assembly and C-20 oxidation steps.

Semi-Synthetic Functionalization: Reductive Amination

To convert Tylosin into "Tylosin, 20-deoxo-20-(1-piperidinyl)-", the C-20 aldehyde must undergo a reductive amination with piperidine[7].

Expert Insight: Reagent Causality and Structural Preservation

While the industrial synthesis of the related veterinary drug Tilmicosin utilizes a harsh Wallach reaction (formic acid under reflux) followed by strong acid hydrolysis to intentionally cleave the mycarose sugar[8], our target molecule retains the mycarose moiety[1].

Subjecting intact Tylosin to strong acidic reflux will result in the unwanted hydrolysis of the glycosidic bonds. Therefore, a mild, highly selective laboratory-scale protocol using Sodium Cyanoborohydride (NaBH₃CN) at a precisely controlled pH of 5.5 is mandatory[7]. NaBH₃CN is uniquely stable in mildly acidic conditions and selectively reduces the transient iminium ion over the unreacted C-20 aldehyde, preventing the formation of a dead-end C-20 alcohol byproduct.

Semisynthesis Tylosin Tylosin (C-20 Aldehyde) Imine Iminium Intermediate (Schiff Base) Tylosin->Imine Mild Acid (pH 5.5) Piperidine Piperidine (Nucleophile) Piperidine->Imine Condensation Target 20-Deoxo-20-(1-piperidinyl)tylosin Imine->Target Selective Reduction Hydride NaBH3CN (Hydride Source) Hydride->Target Hydride Transfer

Semi-synthetic reductive amination workflow converting Tylosin to the target piperidinyl derivative.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 20-deoxo-20-(1-piperidinyl)tylosin, engineered with built-in validation checkpoints to ensure structural integrity.

Step 1: Imine Condensation

  • Dissolve 1.0 equivalent (eq) of purified Tylosin base in anhydrous methanol (0.1 M concentration). Causality: Anhydrous conditions drive the equilibrium of the condensation reaction forward by preventing the hydrolysis of the intermediate imine.

  • Add 5.0 eq of piperidine to the solution.

  • Validation Checkpoint 1 (pH Control): Dropwise add glacial acetic acid until the solution reaches exactly pH 5.5. Causality: This specific pH protonates the C-20 carbonyl to enhance electrophilicity, while ensuring a sufficient fraction of piperidine remains unprotonated to act as a nucleophile.

Step 2: Selective Reduction 4. After 30 minutes of stirring at ambient temperature, add 3.0 eq of NaBH₃CN in a single portion[7]. 5. Seal the reaction vessel to exclude moisture and stir at ambient temperature for 12 hours.

Step 3: Validation & Reaction Tracking 6. Validation Checkpoint 2 (LC-MS Tracking): Pull a 10 µL aliquot, dilute in LC-grade methanol, and analyze via LC-MS. The reaction is deemed complete when the Tylosin precursor peak ([M+H]⁺ m/z 916.1) is consumed, and the target mass for 20-deoxo-20-(1-piperidinyl)tylosin ([M+H]⁺ m/z ~985.6) becomes the dominant signal[1].

Step 4: Workup and Isolation 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and safely decomposes any unreacted cyanoborohydride. 8. Extract the aqueous mixture three times with chloroform[8]. 9. Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via reverse-phase preparative HPLC if analytical grade material is required.

Quantitative Data Summaries

Table 1: Biosynthetic Precursors & Genetic Determinants
Precursor / GeneRole in BiosynthesisCausal Mechanism
Propionyl-CoA Starter UnitInitiates the polyketide chain via the TylG loading module[3].
Methylmalonyl-CoA Extender Unit (x2)Provides the carbon backbone and critical methyl branches for the macrolactone[2].
TylG (Type I PKS) Macrolide AssemblyCatalyzes the sequential condensation of acyl-CoA units into the tylactone core[3].
TylI (Cytochrome P450) C-20 OxidationIteratively oxidizes the C-20 methyl to an aldehyde, providing the essential electrophilic handle for semi-synthesis[5].
Table 2: Semi-Synthetic Reaction Parameters
ParameterSelectionCausal Justification
Solvent Anhydrous MethanolSolubilizes the bulky macrolide while facilitating the elimination of water required for imine formation[7].
pH Control pH 5.5 (via Acetic Acid)Optimizes the electrophilicity of the C-20 aldehyde while preventing the total protonation (deactivation) of the piperidine nucleophile.
Reducing Agent NaBH₃CNSelectively reduces the iminium ion over the aldehyde at mildly acidic pH, preventing the formation of a C-20 alcohol byproduct[7].
Temperature Ambient (20-25°C)Prevents thermal degradation of the heat-sensitive mycarose and mycinose glycosidic linkages[7],[8].

Sources

Foundational

Synthesis and Optimization of "Tylosin, 20-deoxo-20-(1-piperidinyl)-" Analogues: A Technical Guide

Executive Summary Macrolide antibiotics, characterized by their large macrocyclic lactone rings, are foundational to both human and veterinary pharmacopeia. Tylosin, a 16-membered macrolide produced via the fermentation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Macrolide antibiotics, characterized by their large macrocyclic lactone rings, are foundational to both human and veterinary pharmacopeia. Tylosin, a 16-membered macrolide produced via the fermentation of Streptomyces fradiae, possesses a highly reactive C-20 aldehyde group. The targeted modification of this aldehyde via reductive amination yields a class of highly potent derivatives, most notably 20-deoxo-20-(1-piperidinyl)tylosin and its desmycosin-based analogue, Tilmicosin (20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin)[1],[2].

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for synthesizing these piperidinyl analogues. By converting the C-20 aldehyde into a tertiary amine, researchers can drastically alter the molecule's pharmacokinetic profile, enhancing tissue penetration and broadening its antimicrobial spectrum against Pasteurella, Mannheimia, and Mycoplasma species[3],[4].

Mechanistic Rationale for C-20 Modification

The native C-20 aldehyde of tylosin is susceptible to hydration and acetal formation, which can lead to molecular instability in physiological environments[1]. By subjecting this aldehyde to reductive amination with cyclic secondary amines (such as piperidine or 3,5-dimethylpiperidine), the molecule undergoes a fundamental physicochemical shift:

  • Introduction of a Dibasic Center: The addition of the piperidinyl group introduces a second basic nitrogen (in addition to the native mycaminose sugar). This increases the compound's overall pKa​ .

  • Lysosomal Ion Trapping: The dibasic nature drives the molecule into acidic compartments. In vivo, this results in massive accumulation within alveolar macrophages—often achieving intracellular concentrations 50 times higher than in serum—making these derivatives exceptionally effective for respiratory infections[3].

  • Prevention of Acetal Degradation: The bulky tertiary amine sterically and electronically stabilizes the C-20 position, preventing degradation[5].

Retrosynthetic Analysis and Pathway Dynamics

The synthesis relies on the condensation of the C-20 aldehyde with a secondary amine to form an electrophilic iminium intermediate, followed immediately by in situ hydride reduction[1],[3].

Two primary reducing systems are utilized depending on the scale and target:

  • Metal Hydride Route ( NaBH3​CN ): Ideal for laboratory-scale precision. The cyano group withdraws electron density, making the borohydride stable in the mildly acidic conditions (pH 4.5–6.0) necessary for iminium formation without cleaving the acid-labile mycarose sugar[6].

  • Formic Acid Route (Leuckart-Wallach type): The standard for industrial scale-up. Formic acid serves a dual role: it provides the acidic environment for iminium formation and acts as a hydride donor via thermal decarboxylation[7].

Pathway A Tylosin (C-20 Aldehyde) B Hemiaminal Intermediate A->B Piperidine (MeOH, 25°C) C Iminium Ion (Reactive) B->C - H2O (pH 5.5) D 20-deoxo-20-(1-piperidinyl)- tylosin C->D NaBH3CN or HCOOH (Hydride Transfer)

Chemical pathway for the reductive amination of the Tylosin C-20 aldehyde.

Core Synthetic Protocols

Protocol A: Laboratory-Scale Synthesis (Metal Hydride Route)

Objective: Synthesize 20-deoxo-20-(1-piperidinyl)tylosin while preserving the highly acid-labile mycarose sugar at the C-4' position.

Expertise & Causality: If the reaction pH drops below 4.0, the glycosidic bond of mycarose will hydrolyze, yielding the desmycosin derivative instead[1]. Strict pH control is the critical parameter here.

Step-by-Step Methodology:

  • Solvation: Dissolve Tylosin base (1.0 eq, ~10 mmol) in 100 mL of anhydrous methanol.

  • Amine Addition: Add piperidine (3.0 eq). The excess amine drives the equilibrium towards the hemiaminal intermediate. Stir for 30 minutes at 25°C.

  • Acidification: Carefully add glacial acetic acid dropwise until the apparent pH reaches 5.5. Causality: This specific pH protonates the hemiaminal hydroxyl, facilitating water elimination to form the reactive iminium ion, while remaining mild enough to prevent mycarose cleavage[6].

  • Reduction: Add Sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) in small portions. Stir the reaction mixture at ambient temperature for 12 hours under a nitrogen atmosphere[1],[3].

  • Self-Validating Quench & Extraction:

    • Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid.

    • Extract with dichloromethane ( CH2​Cl2​ ).

    • Purification Gate: Extract the organic layer with aqueous HCl (pH 3.0). The dibasic product will partition into the aqueous layer, leaving unreacted neutral impurities in the organic phase.

    • Re-adjust the aqueous layer to pH 9.5 with NaOH and back-extract into CH2​Cl2​ .

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , concentrate in vacuo, and crystallize from an acetone/water mixture to yield the highly purified 20-deoxo-20-(1-piperidinyl)tylosin[2],[8].

Protocol B: Industrial-Scale Synthesis (Formic Acid Route)

Objective: Scalable, cost-effective synthesis of piperidinyl analogues (e.g., Tilmicosin) utilizing a Leuckart-Wallach type reduction[7].

Step-by-Step Methodology:

  • Reagent Loading: In a reactor, combine tylosin fermentation filtrate or tylosin base, formic acid (as both catalyst and hydride donor), and the piperidine derivative (e.g., 3,5-dimethylpiperidine) in chloroform ( CHCl3​ )[7],[9].

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 60°C). Utilize a Dean-Stark apparatus to continuously remove water. Causality: Continuous water removal shifts the equilibrium entirely toward the iminium ion, preventing reaction stalling.

  • Reduction: Maintain reflux for 4-6 hours. The formic acid reduces the iminium ion, releasing CO2​ gas as a byproduct[7].

  • Phase Partitioning: Cool the mixture. Add water and adjust the pH to ~3.0 using phosphoric acid ( H3​PO4​ ). The product moves to the aqueous phase. Discard the chloroform phase[7],[9].

  • Alkaline Crystallization: Add activated carbon to the aqueous phase for decolorization. Filter, then dropwise add liquid caustic soda ( NaOH ) until the pH reaches 9-10. The free base product will precipitate out of solution. Centrifuge and wash to obtain the final product[7].

Workflow N1 1. Condensation Tylosin + Piperidine in CHCl3 N2 2. Dehydration & Reduction Reflux with HCOOH (Dean-Stark) N1->N2 Heat to Reflux N3 3. Acidic Quench Add H3PO4 (pH ~3.0) N2->N3 >98% Conversion N4 4. Phase Separation Discard CHCl3, Retain Aqueous N3->N4 Partitioning N5 5. Alkaline Precipitation Adjust to pH 9-10 with NaOH N4->N5 Purification

Industrial self-validating workflow for 20-deoxo-20-(1-piperidinyl) macrolide synthesis.

Quantitative Data: Structure-Activity Relationship (SAR)

The structural modifications at the C-20 position and the presence/absence of the C-4' mycarose sugar drastically impact the biological efficacy of the macrolide. The table below summarizes the structure-activity relationship (SAR) data for key analogues[1],[3],[4].

CompoundC-20 SubstitutionC-4' SugarMIC Range (P. multocida)Key Pharmacokinetic Trait
Tylosin Aldehyde (=O)Mycarose3.12 - 6.25 µg/mLStandard systemic distribution
Desmycosin Aldehyde (=O)None (-OH)1.56 - 3.12 µg/mLImproved aqueous stability
20-deoxo-20-(1-piperidinyl)tylosin 1-PiperidinylMycarose0.78 - 1.56 µg/mLEnhanced lipophilicity & basicity
Tilmicosin 3,5-Dimethyl-1-piperidinylNone (-OH)0.39 - 0.78 µg/mLExtreme macrophage accumulation

Note: The removal of mycarose (yielding desmycosin derivatives) combined with the addition of a bulky, lipophilic piperidine derivative at C-20 yields the highest potency against respiratory pathogens.

Conclusion

The synthesis of 20-deoxo-20-(1-piperidinyl)tylosin and its analogues represents a masterclass in rational drug design. By exploiting the reactivity of the C-20 aldehyde via reductive amination, chemists can engineer macrolides with superior pharmacokinetic properties. Whether utilizing the precision of metal hydrides for laboratory-scale mycarose preservation or the robust scalability of formic acid for industrial tilmicosin production, strict control over pH and phase-partitioning remains the cornerstone of successful synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of Tilmicosin

Introduction Tilmicosin, chemically known as 20-deoxo-20-(1-piperidinyl)-tylosin, is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to treat respiratory infections in livestock and poultry.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tilmicosin, chemically known as 20-deoxo-20-(1-piperidinyl)-tylosin, is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to treat respiratory infections in livestock and poultry.[1][2] Its molecular formula is C46H80N2O13[2][3]. The structure of Tilmicosin consists of a large lactone ring, which is characteristic of macrolide antibiotics, and it is this structural complexity that necessitates a robust and reliable analytical method for its quantification.[1][4] This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate analysis of Tilmicosin, suitable for quality control, stability studies, and residue analysis.

The method described herein is grounded in established principles of reversed-phase chromatography and leverages ion-pairing agents to achieve optimal separation and peak shape for this basic compound. We will delve into the causality behind the selection of critical method parameters, provide a detailed protocol for implementation, and present a framework for method validation to ensure trustworthiness and compliance with regulatory expectations.

Analyte Properties

Tilmicosin is a white to off-white powder and exists as a mixture of cis and trans isomers, with the cis isomer being predominant (approximately 85:15 ratio).[5][6] It is sparingly soluble in water but demonstrates good solubility in organic solvents like methanol and acetonitrile.[4][5] The presence of three amino groups imparts a basic character to the molecule, which is a critical consideration for chromatographic method development.[4] Tilmicosin exhibits a UV absorbance maximum around 280-287 nm, making UV detection a suitable choice for quantification.[5][7]

Chromatographic Principles and Method Rationale

The inherent basicity of Tilmicosin can lead to poor peak shape and retention time variability on traditional silica-based reversed-phase columns due to interactions with residual silanol groups. To counteract these effects, this method employs a C18 stationary phase in conjunction with an acidic mobile phase containing an ion-pairing agent.

  • Stationary Phase Selection: A C18 (L1 packing) column is chosen for its hydrophobicity, which provides the primary mechanism for retention of the large, moderately polar Tilmicosin molecule.[8][9] The end-capping of modern C18 columns minimizes undesirable interactions with basic analytes.

  • Mobile Phase Composition:

    • Acidic pH: An acidic mobile phase (pH ~2.5) is crucial to ensure the complete protonation of the amino groups on the Tilmicosin molecule.[6] This consistent positive charge minimizes peak tailing and improves reproducibility. Phosphoric acid is a common and effective choice for pH adjustment.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.[10] A gradient elution is often employed to ensure adequate separation of Tilmicosin from potential impurities and degradation products.[6]

    • Ion-Pairing Reagent: Dibutylammonium phosphate (DBAP) is incorporated as an ion-pairing reagent.[11] The hydrophobic dibutyl chains of the DBAP cation pair with the protonated basic sites of Tilmicosin, forming a neutral, more hydrophobic complex. This complex exhibits enhanced retention on the C18 column, leading to improved separation and peak symmetry.

  • Detection: Based on its UV absorbance profile, a detection wavelength of 280 nm provides excellent sensitivity for Tilmicosin.[10]

Experimental Protocols

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Prep Standard Preparation Dilution Dilution & Filtration Standard_Prep->Dilution Sample_Prep Sample Preparation Sample_Prep->Dilution Injection Sample Injection Dilution->Injection Mobile_Phase Mobile Phase Preparation Column_Equilibration Column Equilibration Mobile_Phase->Column_Equilibration Column_Equilibration->Injection Chromatographic_Run Chromatographic Separation Injection->Chromatographic_Run Detection UV Detection (280 nm) Chromatographic_Run->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of Tilmicosin.

Materials and Reagents
  • Tilmicosin Reference Standard (USP grade recommended)[9]

  • Acetonitrile (HPLC grade)[10]

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Dibutylamine[8]

  • Phosphoric Acid (85%)

  • 0.45 µm Syringe Filters (hydrophilic)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Dibutylammonium Phosphate (DBAP) Buffer (1 M): In a well-ventilated fume hood, add 168 mL of dibutylamine to 700 mL of water. Slowly and with vigorous stirring, add concentrated phosphoric acid (approximately 120 mL) to adjust the pH to 2.5-2.6. Allow the solution to cool, then dilute to 1 L with water. Filter under vacuum.

  • Mobile Phase A (Aqueous Component): To 950 mL of water, add 25 mL of 1 M DBAP buffer. Adjust the pH to 2.5 with phosphoric acid. Dilute to 1 L with water. Filter through a 0.2 µm filter prior to use.[6]

  • Mobile Phase B (Organic Component): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 80:20 v/v).

Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Tilmicosin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a drug substance:

  • Accurately weigh an amount of the sample equivalent to about 25 mg of Tilmicosin into a 25 mL volumetric flask.

  • Add a suitable volume of methanol to dissolve the sample, sonicating if necessary.

  • Dilute to volume with diluent.

  • Further dilute an aliquot with the diluent to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

For complex matrices like animal tissues, a more extensive extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), is required.[7][10]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of Tilmicosin. These may require optimization based on the specific column and system used.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm (e.g., InertSustain, Inertsil ODS-2)[7][10]
Mobile Phase A Water with 25 mM DBAP, pH 2.5 (adjusted with H3PO4)[6]
Mobile Phase B Acetonitrile[10]
Gradient Program Time (min)
Flow Rate 1.0 mL/min[7][9]
Column Temperature 30 °C[10]
Detection Wavelength 280 nm[10]
Injection Volume 10-20 µL

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines or equivalent. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: Demonstrated over a range of concentrations (e.g., 50-150% of the expected concentration). A correlation coefficient (r²) of >0.999 is typically required.[10]

  • Accuracy: Determined by recovery studies on spiked samples. Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[10]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

System Suitability: Before each analytical run, a system suitability test must be performed by injecting a standard solution multiple times. The acceptance criteria typically include:

  • Tailing Factor: Not more than 2.0.[11]

  • Theoretical Plates: A measure of column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Not more than 2.0% for replicate injections.[11]

Data Analysis and Quantification

The concentration of Tilmicosin in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the peak areas of the working standard solutions.

Diagram: Data Analysis and Quantification Logic

Quantification_Logic cluster_input Input Data cluster_processing Processing cluster_output Output Standard_Chromatograms Standard Chromatograms Integrate_Peaks Integrate Peak Areas Standard_Chromatograms->Integrate_Peaks Sample_Chromatogram Sample Chromatogram Sample_Chromatogram->Integrate_Peaks Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Integrate_Peaks->Generate_Curve from Standards Interpolate Interpolate Sample Peak Area Integrate_Peaks->Interpolate from Sample Generate_Curve->Interpolate Analyte_Concentration Tilmicosin Concentration Interpolate->Analyte_Concentration

Caption: Logical flow for data processing and quantification.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing - Inappropriate mobile phase pH- Column degradation- Silanol interactions- Ensure mobile phase pH is ~2.5- Replace the column- Increase ion-pair reagent concentration
Poor Resolution - Inefficient column- Inappropriate mobile phase composition- Replace the column- Optimize the gradient slope or organic modifier percentage
Variable Retention Times - Inconsistent mobile phase preparation- Pump malfunction- Column temperature fluctuations- Prepare fresh mobile phase accurately- Check pump performance and degas mobile phase- Ensure stable column temperature
Extraneous Peaks - Contaminated diluent or mobile phase- Sample degradation- Carryover from previous injection- Use fresh, high-purity solvents- Prepare samples fresh- Implement a robust needle wash procedure

Conclusion

This application note provides a detailed and scientifically grounded HPLC-UV method for the analysis of Tilmicosin. By understanding the chemical properties of the analyte and the principles of reversed-phase ion-pair chromatography, researchers and drug development professionals can implement a robust and reliable method for quality control and research applications. The provided protocols and validation guidelines establish a self-validating system, ensuring the generation of accurate and trustworthy data.

References

  • United States Department of Agriculture, Food Safety and Inspection Service. (2005). Determination of Tilmicosin by HPLC/Ion Pairing. CLG-TIL1.02. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Tilmicosin. [Link]

  • Clark, C. R., et al. (2009). Development and Validation of a Method for Determination of Tilmicosin Residues in Equine Plasma and Tissues Using HPLC. Journal of Liquid Chromatography & Related Technologies, 32(16), 2354-2371. [Link]

  • Wikipedia. Tilmicosin. [Link]

  • Yalcin, H. T., & Abas, I. (2023). Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method. CABI Digital Library. [Link]

  • Vetlexicon. Tilmicosin. [Link]

  • Food and Agriculture Organization of the United Nations. (2008). TILMICOSIN. [Link]

  • PubChem. Tilmicosin. [Link]

  • Inman, R. C., et al. (1998). Identification and Synthesis of an Oxidation Product of Tilmicosin. Journal of Agricultural and Food Chemistry, 46(10), 4234-4238. [Link]

  • Scribd. USP Monograph for Tilmicosin. [Link]

  • Stoev, G., & Nazarov, P. (2008). Identification of the related substances of tilmicosin by liquid chromatography/ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 350-358. [Link]

  • Thompson, T. S., & Thompson, C. S. (1998). Determination of Tilmicosin in Swine Feeds by Liquid Chromatography. Journal of AOAC International, 81(4), 731-736. [Link]

  • USP. USP Monographs: Tilmicosin Injection. [Link]

  • USP. USP Monographs: Tilmicosin. [Link]

Sources

Application

Application Note &amp; Protocols: Formulation of Tylosin, 20-deoxo-20-(1-piperidinyl)- for In Vivo Preclinical Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Tylosin, 20-deoxo-20-(1-piperidinyl)-, a novel semi-synthetic macrolide antibiot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Tylosin, 20-deoxo-20-(1-piperidinyl)-, a novel semi-synthetic macrolide antibiotic, for in vivo preclinical research. Due to the limited publicly available formulation data for this specific derivative, this guide synthesizes information from its parent compound, Tylosin, general principles of macrolide chemistry, and established practices for formulating poorly soluble weak bases. We present two primary formulation strategies—a pH-adjusted aqueous solution for parenteral administration and a co-solvent/suspension system for oral or parenteral routes—complete with detailed, step-by-step protocols, quality control procedures, and administration guidelines. The causality behind each experimental choice is explained to empower researchers to develop a stable, safe, and effective formulation for generating reliable and reproducible in vivo data.

Introduction: The Challenge and Importance of Formulation

Tylosin, 20-deoxo-20-(1-piperidinyl)- is a semi-synthetic derivative of Tylosin, a 16-membered macrolide antibiotic. Modifications at the C-20 aldehyde group, such as reductive amination to introduce moieties like piperidine, have been explored to enhance the antimicrobial spectrum and improve oral bioavailability against resistant bacterial strains[1]. Like its parent compound, this molecule's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[2][3].

The success of any in vivo study hinges on the formulation's ability to deliver a precise, bioavailable dose of the test article without introducing confounding variables from the vehicle itself. Macrolides are notoriously challenging to formulate due to their large molecular weight, high lipophilicity, and often poor aqueous solubility[4][5][6]. A poorly designed formulation can lead to inaccurate pharmacokinetic profiles, underestimated efficacy, or vehicle-induced toxicity, ultimately compromising the study's validity. This guide provides a rational, science-driven approach to developing a robust formulation for this promising Tylosin derivative.

Physicochemical Characterization & Pre-formulation Analysis

A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation strategy. While experimental data for Tylosin, 20-deoxo-20-(1-piperidinyl)- is scarce, we can infer critical parameters from its structure and the well-characterized parent compound, Tylosin.

Causality Behind the Analysis:

  • Molecular Weight (MW): Influences solubility and diffusion characteristics.

  • Basicity (pKa): The presence of two basic nitrogen atoms—one in the dimethylamino group of the mycaminose sugar (pKa ~7.7) and a new one in the piperidinyl ring—is the most critical feature for formulation[3]. These groups can be protonated in an acidic environment to form soluble salts, a classic strategy for enhancing the aqueous solubility of weak bases.

  • Lipophilicity (LogP): A high LogP indicates poor water solubility and a preference for lipid environments, necessitating co-solvents or lipid-based systems if pH modification is insufficient.

  • Solubility: Direct solubility testing in a panel of pharmaceutically acceptable vehicles is the most crucial pre-formulation experiment. The data below for the parent compound, Tylosin, provides a starting point for vehicle screening.

PropertyValue (Tylosin, 20-deoxo-20-(1-piperidinyl)-)Inferred Significance & Rationale
CAS Number 1003024-00-7[7]Unique identifier for procurement and literature searches.
Molecular Formula C₅₁H₈₈N₂O₁₆[7][8]Confirms chemical identity.
Molecular Weight 985.25 g/mol [7][8]High molecular weight is typical for macrolides.
Predicted pKa > 7.7 (Weakly Basic)Inferred from Tylosin's pKa of 7.73[3]. The added piperidinyl group is also basic, suggesting pH-dependent solubility is a viable strategy.
Predicted Solubility Low in neutral water; Soluble in organic solvents.Based on Tylosin's high lipid solubility[2] and listed solubility in DCM/Toluene[7]. Tylosin itself is soluble in DMSO (~25 mg/mL) and Ethanol (~30 mg/mL)[9].
Stability Likely stable in mild acid (pH 4-7).Parent Tylosin is most stable at pH 7 but maintains stability between pH 4-9. Acid hydrolysis occurs below pH 4[2].

Rational Formulation Strategy Selection

The presence of basic, ionizable groups makes pH adjustment the primary and most elegant strategy for achieving an aqueous formulation suitable for parenteral routes. However, if the required concentration cannot be achieved or if an oral formulation is desired, co-solvent and suspension systems provide robust alternatives.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 1. Characterize Compound (pKa, Target Conc., Route) B Is aqueous solution for IV/IP route desired? A->B C Strategy A: pH-Adjusted Aqueous Solution (Protocol 1) B->C Yes E Strategy B: Co-Solvent / Suspension (Protocols 2 & 3) B->E No / Oral Route D Is target concentration achieved & stable? C->D D->E No F Perform QC Checks (pH, Visual, Concentration) D->F Yes E->F G Proceed to In Vivo Study F->G

Caption: Formulation strategy decision workflow.

Detailed Formulation Protocols

Safety Precaution: Always handle Tylosin, 20-deoxo-20-(1-piperidinyl)- in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: pH-Adjusted Aqueous Solution (for IV, IP, SC Administration)

Principle: This protocol leverages the basic nature of the compound. By dissolving it in a mildly acidic, biocompatible buffer, the amine groups are protonated, forming a more water-soluble salt. A citrate buffer is chosen for its buffering capacity in the target pH range and its physiological acceptance.

Materials:

  • Tylosin, 20-deoxo-20-(1-piperidinyl)- powder

  • Sterile 50 mM Sodium Citrate Buffer, pH 4.0

  • Sterile Water for Injection (WFI)

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • 0.22 µm sterile syringe filters

Procedure:

  • Calculate Required Mass: Determine the total mass of the compound needed based on the desired final concentration and total volume. (e.g., For 10 mL of a 5 mg/mL solution, you need 50 mg).

  • Initial Dissolution: In a sterile vial, add the calculated mass of the compound. Add ~80% of the final volume of the 50 mM Sodium Citrate Buffer (pH 4.0). For example, for a final volume of 10 mL, add 8 mL of buffer.

  • Mixing: Add a sterile magnetic stir bar and place the vial on a magnetic stirrer. Mix at a moderate speed at room temperature. The powder should dissolve to form a clear solution. This may take 10-30 minutes. Gentle warming (to 30-40°C) can be attempted if dissolution is slow, but monitor for any signs of degradation (color change).

  • pH Verification (Optional but Recommended): Once dissolved, measure the pH of the solution. It should be close to the buffer's pH. If significant deviation occurs, it may indicate a high concentration of the basic compound, and further buffer optimization may be needed in pilot studies.

  • Final Volume Adjustment: Remove the stir bar and rinse it with a small amount of the citrate buffer, collecting the rinse in the vial. Carefully add more citrate buffer to reach the final desired volume (q.s. to 10 mL).

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final, sterile, pyrogen-free vial. This step is critical for parenteral administration to ensure sterility.

  • Quality Control: Perform the QC checks outlined in Section 5 before administration.

Protocol 2: Co-Solvent Formulation (for IV, IP, Oral Administration)

Principle: When high concentrations are needed or aqueous solubility is limited, a co-solvent system is used. This vehicle uses a combination of water-miscible organic solvents and water to dissolve lipophilic compounds. The following is a widely used, generally well-tolerated system. Note: Vehicle tolerability must be assessed in a pilot study.

Materials:

  • Tylosin, 20-deoxo-20-(1-piperidinyl)- powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or higher

  • Polyethylene glycol 400 (PEG 400), low-endotoxin

  • Sterile Saline (0.9% NaCl) or WFI

  • Sterile vials or tubes

Procedure:

  • Calculate Component Volumes: This protocol creates a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v). For a final volume of 10 mL, you will need 1 mL DMSO, 4 mL PEG 400, and 5 mL Saline.

  • Initial Dissolution in DMSO: Weigh the required amount of the compound into a sterile vial. Add the calculated volume of DMSO (1 mL). Vortex or sonicate briefly until the compound is fully dissolved.

  • Addition of PEG 400: Add the calculated volume of PEG 400 (4 mL) to the DMSO solution. Vortex thoroughly until the solution is homogeneous.

  • Aqueous Phase Addition: Add the calculated volume of sterile saline (5 mL) slowly and dropwise while continuously vortexing. Causality: Rapid addition of the aqueous phase can cause the drug to precipitate out of solution (a phenomenon known as "crashing out"). Slow, steady addition allows for controlled mixing and maintains solubility.

  • Final Homogenization: Once all components are added, vortex the solution for another 1-2 minutes to ensure complete homogeneity.

  • Quality Control: Perform QC checks. Pay close attention to visual inspection for any signs of precipitation or phase separation.

Protocol 3: Aqueous Suspension (for Oral Gavage)

Principle: For oral administration, a uniform suspension is often the simplest and most effective approach for water-insoluble compounds. Methylcellulose provides viscosity to slow particle settling, and a surfactant like Tween 80 aids in wetting the drug particles to prevent clumping.

Materials:

  • Tylosin, 20-deoxo-20-(1-piperidinyl)- powder

  • Methylcellulose (MC), 0.5% (w/v) in purified water

  • Polysorbate 80 (Tween 80)

  • Purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or magnetic stirrer

Procedure:

  • Prepare Vehicle: Prepare a 0.5% MC solution containing 0.1% Tween 80. (e.g., For 100 mL, dissolve 500 mg MC and 100 µL Tween 80 in 100 mL of purified water). Stir overnight to allow the methylcellulose to fully hydrate.

  • Weigh Compound: Weigh the required amount of the compound. For better homogeneity, you can gently grind the powder in a mortar and pestle to ensure a fine, consistent particle size.

  • Create a Paste: In a small beaker or vial, add the powder. Add a very small volume of the vehicle (e.g., 1-2 mL) and mix with a spatula or vortex to create a smooth, uniform paste. Causality: This "wetting" step is critical to ensure all drug particles are coated with the vehicle, preventing clumping when the full volume is added[10].

  • Dilute to Final Volume: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final volume is reached.

  • Homogenize: Use a magnetic stirrer (for 30-60 minutes) or a brief treatment with a low-power homogenizer to ensure the suspension is uniform.

  • Quality Control & Administration: Visually inspect for uniformity. Crucially, this formulation must be continuously stirred or vortexed immediately before drawing each dose to ensure accurate dosing.

Stability and Quality Control

Every prepared formulation must be validated before administration. These self-validating steps ensure the integrity of the experiment.

QC ParameterMethodAcceptance CriteriaRationale
Visual Inspection Observe against a black and white background.Solution is clear, particle-free. Suspension is uniform with no clumps.Detects precipitation, degradation (color change), or poor suspension quality.
pH Measurement Calibrated pH meter.Within ±0.2 units of the target pH (for Protocol 1).Confirms the formulation environment is correct and stable. A pH shift can indicate degradation or buffer failure.
Concentration Verification HPLC with UV detection.Concentration is within ±10% of the target.The gold standard for confirming accurate dosage. Essential for GLP studies, highly recommended for all studies.
Short-Term Stability Store at room temp and 4°C. Perform visual inspection at 1h, 4h, 24h.No change in appearance.Determines the usable window for the formulation. Most non-aqueous formulations should be prepared fresh daily.

Mechanism of Action & Experimental Workflow

G cluster_0 Bacterial Ribosome 50S 50S Subunit ExitTunnel Peptide Exit Tunnel 50S->ExitTunnel contains 30S 30S Subunit mRNA mRNA Template mRNA->30S binds Peptide Growing Peptide Chain Block Protein Synthesis Blocked Peptide->Block ExitTunnel->Peptide allows exit of TylosinDerivative Tylosin Derivative TylosinDerivative->ExitTunnel binds to & obstructs

Caption: Macrolide mechanism of action.

In Vivo Administration Guidelines

Always adhere to institutional (IACUC) guidelines for animal handling and dosing procedures. The table below provides general recommendations for maximum dosing volumes.

SpeciesRouteMax Volume (mL/kg)Vehicle Recommendation
Mouse Oral (PO)10Protocol 2 or 3
Intravenous (IV)10Protocol 1 or 2
Intraperitoneal (IP)20Protocol 1 or 2
Subcutaneous (SC)20Protocol 1
Rat Oral (PO)10Protocol 2 or 3
Intravenous (IV)5Protocol 1 or 2
Intraperitoneal (IP)10Protocol 1 or 2
Subcutaneous (SC)10Protocol 1

Note: When using co-solvent systems (Protocol 2) for IV administration, a slow injection rate is recommended to minimize the risk of in-vein precipitation and local irritation[6]. Always include a vehicle-only control group in your study design to isolate the effects of the compound from those of the formulation vehicle[4][5][11].

References

  • TSUCHIYA, M., HAMADA, M., TAKEUCHI, T., et al. (1982). Studies of tylosin derivatives effective against macrolide-resistant strains: Synthesis and structure-activity relationships. The Journal of Antibiotics, 35(6), 661-72. [Link]

  • Li, Y., Ma, S., Wang, R., et al. (2022). Design, Synthesis, and Activity Evaluation of C-23-Modified 5-O-Mycaminosyltylonolide Derivatives. ACS Omega, 7(48), 44105-44119. [Link]

  • OKAMOTO, R., TSUCHIYA, M., NOMURA, H., et al. (1981). BIOLOGICAL PROPERTIES OF NEW ACYL DERIVATIVES OF TYLOSIN. The Japanese Journal of Antibiotics, 34(3), 305-321. [Link]

  • Takanohashi, T., Kiyosawa, N., Ohta, R., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 41(4), 545-553. [Link]

  • OKAMOTO, R., FUKUMOTO, T., NOMURA, H., et al. (1980). Physico-Chemical Properties of New Acyl Derivatives of Tylosin Produced by Microbial Transformation. The Journal of Antibiotics, 33(11), 1300-1308. [Link]

  • TSUCHIYA, M., et al. (1982). Studies of Tylosin Derivatives Effective Against Macrolide-Resistant Strains: Synthesis and Structure-Activity Relationships. Amanote Research. [Link]

  • TANAKA, A., TSUCHIYA, T., UMEZAWA, S., et al. (1981). SYNTHESIS OF AMINO DERIVATIVES AT C-20 POSITION OF TYLOSIN AND DEMYCAROSYLTYLOSIN. The Journal of Antibiotics, 34(10), 1377-1380. [Link]

  • Food and Agriculture Organization of the United Nations. (2006). TYLOSIN. [Link]

  • Matias, M., Silvestre, S., Falcão, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. [Link]

  • Matias, M., Silvestre, S., Falcão, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • El-Sherif, A. A., & Shoukry, M. M. (2018). Synthesis and Physicochemical Studies for Novel Bioactive Metal Complexes of Macrolide Antibiotic Tylosin. Scientific Research Publishing. [Link]

  • BOBILLOT, S., BAKOS, T., SARDA, P., et al. (1995). Chemical Modification of Tylosin. The Journal of Antibiotics, 48(7), 667-671. [Link]

  • Cosmo Bio Co., Ltd. (n.d.). 20-Deoxo-20-(1-piperidinyl)tylosin. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6426612. [Link]

  • Kirst, H. A., Willard, K. E., Debono, M., et al. (1989). Structure-activity studies of 20-deoxo-20-amino derivatives of tylosin-related macrolides. The Journal of Antibiotics, 42(11), 1673-83. [Link]

  • Seiple, I. B., Zhang, Z., Jakubec, P., et al. (2016). A platform for the discovery of new macrolide antibiotics. Nature, 533(7603), 338-45. [Link]

  • Matias, M., Silvestre, S., Falcão, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Structure of a tylosin A (the main component of tylosin) and b tilmicosin. [Link]

  • Alihodžić, S., Bago, M., Bielen, A., et al. (2016). Macrolones Are a Novel Class of Macrolide Antibiotics Active against Key Resistant Respiratory Pathogens In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 60(10), 5945-53. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-46. [Link]

  • Yalkowsky, S. H., et al. (2013). Parenteral formulations for administering macrolide antibiotics.
  • CN114425036A - Basic tylosin injection and preparation method thereof. (2022).
  • Tejedor-Estrada, A., et al. (2021). Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance. Proceedings of the National Academy of Sciences, 118(45), e2105128118. [Link]

  • Wang, Y., et al. (2024). The future of macrolide antibiotics: Modification and new discoveries. ResearchGate. [Link]

  • VAPCO. (n.d.). Water Soluble Powder. [Link]

Sources

Method

"Tylosin, 20-deoxo-20-(1-piperidinyl)-" protocol for resistance induction studies

Application Note & Protocol: In Vitro Resistance Induction and Mechanistic Profiling for "Tylosin, 20-deoxo-20-(1-piperidinyl)-" Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: In Vitro Resistance Induction and Mechanistic Profiling for "Tylosin, 20-deoxo-20-(1-piperidinyl)-"

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Preclinical Drug Development Scientists, and Veterinary Pharmacologists Compound Class: 16-membered Macrolide Antibiotic

Overview & Scientific Rationale

"Tylosin, 20-deoxo-20-(1-piperidinyl)-" is a semi-synthetic, 16-membered ring macrolide derivative. In preclinical drug development, predicting a novel compound's clinical lifespan requires mapping its mutational trajectory. Unlike 14-membered macrolides (e.g., erythromycin), 16-membered macrolides often evade common major facilitator superfamily (MFS) efflux pumps due to steric hindrance. Consequently, resistance to "Tylosin, 20-deoxo-20-(1-piperidinyl)-" is primarily driven by target site modifications—specifically, ribosomal methylation via erm (erythromycin ribosome methylation) genes or chromosomal mutations in the 23S rRNA[1].

This application note details a self-validating protocol for inducing resistance in vitro via sub-inhibitory serial passaging, assessing phenotypic stability, and conducting downstream mechanistic profiling.

Experimental Workflow

G MIC Phase 1: Baseline MIC Determination Passage Phase 2: Serial Passage (Sub-MIC Pressure) MIC->Passage 0.25x - 0.5x MIC Mutant Phase 3: Resistant Mutant Isolation Passage->Mutant Escalating Doses Stability Phase 4: Stability Testing (Drug-Free Media) Mutant->Stability 10 Passages Mech Phase 5: Mechanistic Profiling (WGS, qPCR, EPIs) Stability->Mech Stable Mutants

Caption: Experimental workflow for macrolide resistance induction and mechanistic profiling.

Step-by-Step Protocols

Phase 1: Baseline MIC Determination

Establishing a precise baseline Minimum Inhibitory Concentration (MIC) is critical; an inaccurate baseline will result in lethal or ineffective selective pressure during the induction phase.

  • Preparation: Prepare a 2-fold serial dilution of "Tylosin, 20-deoxo-20-(1-piperidinyl)-" in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Standardize the bacterial suspension to a 0.5 MacFarland standard and dilute to achieve a final well inoculum of 5×105 CFU/mL, adhering to CLSI VET01 guidelines for veterinary and zoonotic pathogens[2].

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration completely inhibiting visible growth.

  • Internal Control: Always run a reference strain (e.g., S. aureus ATCC 29213) to validate the assay's performance[2].

Phase 2: In Vitro Serial Passage (Resistance Induction)

Exposing bacteria to sub-inhibitory concentrations (sub-MIC) prevents complete eradication while maximizing the selection coefficient for spontaneous resistant mutants[3].

  • Initial Setup: Inoculate the target strain into CAMHB containing 0.25×, 0.5×, 1×, 2×, and 4× the baseline MIC of the compound.

  • Daily Passaging: Incubate for 24 hours at 37°C. Identify the well with the highest drug concentration that exhibits visible growth (typically 0.5× MIC on Day 1).

  • Subculturing: Aliquot 10 µL from this growth well into a fresh series of drug dilutions (ranging from 0.5× to 4× the new tolerated concentration).

  • Duration: Repeat this daily for 14 to 30 days. Cryopreserve aliquots of the culture every 3 days in 20% glycerol at -80°C to maintain a fossil record of the evolutionary trajectory.

Phase 3: Resistance Stability Assessment

This phase differentiates between stable genetic mutations (e.g., 23S rRNA mutations) and transient physiological adaptations (e.g., epigenetic regulation or temporary efflux pump overexpression)[3].

  • Drug-Free Passaging: Take the final resistant mutant from Phase 2 and subculture it daily (1:100 dilution) in antibiotic-free CAMHB for 10 consecutive days[3].

  • Re-evaluation: On Day 10, perform a standard MIC assay.

  • Causality Check: If the MIC remains elevated, the resistance is genetically fixed. If the MIC reverts to baseline, the resistance was unstable and likely driven by transient transcriptomic shifts.

Phase 4: Mechanistic Profiling

Once stable resistance is confirmed, investigate the molecular mechanisms counteracting the 50S ribosomal inhibition.

  • Efflux Pump Inhibition (EPI) Assay: Perform an MIC assay combining the macrolide with an efflux pump inhibitor, such as Reserpine (20 µg/mL) or Pheophorbide a[4]. A 4-fold reduction in MIC indicates active efflux involvement.

  • Genotypic Analysis:

    • Extract genomic DNA and perform qPCR for erm methylase genes (which methylate adenine 2058 of the 23S rRNA, blocking macrolide binding)[1].

    • Conduct Whole Genome Sequencing (WGS) to identify single nucleotide polymorphisms (SNPs) in the 23S rRNA alleles or ribosomal structural proteins L4 and L22.

Macrolide Resistance Mechanisms

Mechanism Drug Tylosin, 20-deoxo-20- (1-piperidinyl)- Ribosome 50S Ribosomal Subunit (23S rRNA Target) Drug->Ribosome Binds & Inhibits Translation Efflux Efflux Pumps (e.g., Mef, Msr) Efflux->Drug Extrudes Macrolide Methylase Target Modification (Erm Methylases) Methylase->Ribosome Methylates A2058 Mutation Ribosomal Mutations (L4/L22, 23S rRNA) Mutation->Ribosome Alters Binding Site

Caption: Primary mechanisms of macrolide resistance counteracting 50S ribosomal inhibition.

Quantitative Data Interpretation

The following table demonstrates how to structure and interpret the quantitative outputs of the resistance induction and mechanistic profiling assays.

Strain / IsolatePassage DayMIC (µg/mL)Fold Change vs BaselineMIC after 10x Drug-Free PassageMIC with EPI (Reserpine)Putative Resistance Mechanism
Parent ATCC Day 00.5-0.50.5Susceptible Baseline
Mutant Line A Day 1564128x6464Stable Target Modification (Erm / 23S rRNA)
Mutant Line B Day 15816x12Unstable / Efflux-Mediated Adaptation
Mutant Line C Day 30>128>256x12832Mixed (Stable Ribosomal Mutation + Efflux)

Data Causality Note: Mutant Line A demonstrates stable, high-level resistance unaffected by EPIs, strongly indicating a structural change at the 50S target site. Mutant Line B shows unstable resistance that is partially reversed by an EPI, indicating a transient upregulation of efflux systems under drug stress.

Sources

Application

Application Notes and Protocols for Tylosin, 20-deoxo-20-(1-piperidinyl)- in Veterinary Disease Models

Introduction Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1] It has a long history of use in veterinary medicine for the treatment and control of various bacterial infections in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1] It has a long history of use in veterinary medicine for the treatment and control of various bacterial infections in livestock and companion animals.[1][2] The compound "Tylosin, 20-deoxo-20-(1-piperidinyl)-" is a semi-synthetic derivative of tylosin. This modification, achieved through reductive amination of the C-20 aldehyde group, is part of a broader effort to generate novel macrolides with potentially enhanced antimicrobial properties and improved pharmacokinetic profiles.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of Tylosin, 20-deoxo-20-(1-piperidinyl)- in veterinary disease models. Due to the limited publicly available data on this specific derivative, this document heavily references the well-established properties of the parent compound, tylosin, to provide a foundational framework for investigation. It is imperative that researchers empirically validate these protocols and assumptions for the specific derivative.

Mechanism of Action

Like other macrolide antibiotics, tylosin and its derivatives exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][4][5] This is achieved through binding to the 50S subunit of the bacterial ribosome, which interferes with peptide bond formation and the translocation of nascent peptide chains.[6][7] The primary target is the 23S rRNA component of the 50S subunit.[4]

The structural modification at the C-20 position in Tylosin, 20-deoxo-20-(1-piperidinyl)- may influence its binding affinity to the ribosomal target, potentially altering its spectrum of activity or potency against certain bacterial strains.

Diagram: Mechanism of Action of Macrolide Antibiotics

cluster_ribosome Bacterial Ribosome 50S 50S Inhibition Inhibition 50S->Inhibition 30S 30S 30S->Inhibition Macrolide Tylosin Derivative Macrolide->50S Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Macrolide antibiotics bind to the 50S ribosomal subunit, inhibiting protein synthesis.

Antimicrobial Spectrum

Tylosin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, including Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix.[1] Its activity against Gram-negative bacteria is more limited, though it has shown efficacy against organisms such as Campylobacter coli and certain spirochetes.[1] A key feature of tylosin is its potent activity against Mycoplasma species, which are common pathogens in livestock and poultry.[1][8]

The introduction of a piperidinyl group in Tylosin, 20-deoxo-20-(1-piperidinyl)- could potentially broaden its antimicrobial spectrum, particularly against Gram-negative bacteria like Pasteurella multocida and Pasteurella haemolytica, a key objective in the development of novel tylosin derivatives.[3]

Pharmacokinetics and Metabolism

Tylosin is a lipid-soluble, weak organic base that is well-distributed in body fluids and tissues following administration.[4] It can be administered orally, in drinking water or feed, or via intramuscular injection.[2][4] Bioavailability can vary depending on the salt form and route of administration.[7] For instance, the oral bioavailability of tylosin tartrate is higher than that of tylosin phosphate.[7]

Peak serum concentrations are typically reached within a few hours of administration.[4][9] Tylosin is known to concentrate in tissues, particularly the lungs and mammary glands, with concentrations often exceeding those in the serum.[5][10] This property is highly advantageous for treating respiratory and mammary gland infections.

The metabolism of Tylosin, 20-deoxo-20-(1-piperidinyl)- is likely to be similar to that of tylosin, with excretion primarily through bile and urine.[5] However, the structural modification may alter its metabolic stability and elimination half-life, which should be determined empirically in target animal species.

Parameter Tylosin (Parent Compound) - Representative Values Reference
Oral Bioavailability Varies by salt (e.g., 35% for tartrate in pigs)[7]
Peak Serum Concentration (IM) 1-2 hours post-injection[10]
Volume of Distribution (Vd) 1-14.6 L/kg in various species[4]
Elimination Half-life ~1-2 hours in ruminants[11]
Excretion Primarily via bile and urine[5]

Application in Veterinary Disease Models

Given the established efficacy of tylosin, its 20-deoxo-20-(1-piperidinyl)- derivative is a promising candidate for evaluation in various veterinary disease models.

Bovine Respiratory Disease (BRD) Model

Rationale: BRD is a multifactorial disease complex often involving Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma bovis. Tylosin is effective against these pathogens.[7][12] The derivative may offer enhanced activity against the Gram-negative components of BRD.

Experimental Protocol:

  • Animal Model: Healthy, weaned calves negative for BRD pathogens.

  • Infection: Intratracheal challenge with a standardized dose of a pathogenic strain of Mannheimia haemolytica or Pasteurella multocida.

  • Treatment Groups:

    • Vehicle control (e.g., saline).

    • Tylosin, 20-deoxo-20-(1-piperidinyl)- (low, medium, and high dose levels).

    • Positive control (e.g., approved antibiotic for BRD).

  • Administration: Intramuscular (IM) injection once daily for 3-5 days, commencing at the onset of clinical signs (e.g., fever, respiratory distress).

  • Monitoring: Daily clinical scoring (rectal temperature, respiratory rate, demeanor), lung lesion scoring at necropsy, and bacterial culture from lung tissue.

Diagram: Bovine Respiratory Disease (BRD) Experimental Workflow

Start Healthy Calves Infection Intratracheal Challenge (e.g., P. multocida) Start->Infection Treatment Treatment Groups (Vehicle, Test Compound, Positive Control) Infection->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Endpoint Necropsy & Lung Lesion Scoring Monitoring->Endpoint

Caption: Workflow for evaluating a test compound in a BRD model.

Swine Dysentery Model

Rationale: Swine dysentery, caused by the spirochete Brachyspira hyodysenteriae, is a significant cause of economic loss in the swine industry. Tylosin is used for the prevention and treatment of this disease.[2]

Experimental Protocol:

  • Animal Model: Weaned pigs free from B. hyodysenteriae.

  • Infection: Oral inoculation with a pure culture of a virulent strain of B. hyodysenteriae.

  • Treatment Groups:

    • Vehicle control.

    • Tylosin, 20-deoxo-20-(1-piperidinyl)- administered in feed or drinking water at various concentrations.

    • Positive control (e.g., tylosin phosphate in feed).

  • Administration: Continuous administration in feed or water for a specified period (e.g., 21 days).

  • Monitoring: Daily observation for clinical signs of dysentery (diarrhea, dehydration), fecal scoring, and quantification of B. hyodysenteriae shedding in feces via qPCR.

Mycoplasmal Pneumonia in Poultry Model

Rationale: Mycoplasma gallisepticum is a major cause of chronic respiratory disease (CRD) in chickens and infectious sinusitis in turkeys. Tylosin is highly effective against mycoplasmas.[4][8]

Experimental Protocol:

  • Animal Model: Specific-pathogen-free (SPF) chickens or turkeys.

  • Infection: Aerosol exposure or intra-air sac inoculation with a pathogenic strain of M. gallisepticum.

  • Treatment Groups:

    • Vehicle control.

    • Tylosin, 20-deoxo-20-(1-piperidinyl)- administered in drinking water.

    • Positive control (e.g., tylosin tartrate in water).

  • Administration: Continuous administration in drinking water for 3-5 days.

  • Monitoring: Clinical signs (sneezing, nasal discharge), air sac lesion scoring, and serological response (e.g., ELISA for M. gallisepticum antibodies).

Preparation and Administration of Tylosin, 20-deoxo-20-(1-piperidinyl)-

Vehicle Selection and Formulation:

  • Oral Administration (Gavage/Feed/Water): For oral gavage, the compound can be suspended in an appropriate vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For administration in drinking water, the solubility of the compound must be determined. Tylosin tartrate is water-soluble, while the base has low water solubility.[11] The solubility of the derivative should be empirically determined.

  • Intramuscular (IM) Injection: A sterile solution for injection can be prepared using a suitable solvent system. A common formulation for tylosin injection includes propylene glycol and water for injection.[11] The final formulation should be sterile-filtered.

General Administration Protocols:

  • Oral Gavage:

    • Accurately weigh the animal to calculate the required dose volume.

    • Prepare a homogenous suspension of the test compound in the chosen vehicle.

    • Gently restrain the animal and insert a suitable gavage needle into the esophagus.

    • Administer the suspension slowly.

  • Intramuscular Injection:

    • Select an appropriate injection site (e.g., neck muscles in cattle and pigs).

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle deep into the muscle.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

Safety and Toxicology

Tylosin generally has a high margin of safety.[1] However, localized pain and inflammation at the injection site can occur.[1] In small animals, gastrointestinal upset, such as decreased appetite and diarrhea, are the most common side effects.[13] It is crucial to conduct dose-ranging toxicity studies for Tylosin, 20-deoxo-20-(1-piperidinyl)- to establish its safety profile in the target species.

Conclusion

Tylosin, 20-deoxo-20-(1-piperidinyl)- represents a promising area of research for the development of new veterinary antibiotics. The protocols and information provided in this document, based on the extensive knowledge of the parent compound tylosin, offer a solid foundation for initiating efficacy studies in various veterinary disease models. It is critical to underscore that all protocols and assumptions must be empirically validated for this specific derivative to ensure accurate and reliable results.

References

  • Tylosin - Wikipedia. (n.d.). Retrieved March 31, 2026, from [Link]

  • Food and Agriculture Organization. (n.d.). TYLOSIN. Retrieved March 31, 2026, from [Link]

  • Liu, M., & Douthwaite, S. (2002). Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. Proceedings of the National Academy of Sciences, 99(23), 14658–14663. [Link]

  • MSD Veterinary Manual. (n.d.). Macrolide Use in Animals - Pharmacology. Retrieved March 31, 2026, from [Link]

  • Kirst, H. A., Wind, J. A., & Ose, E. E. (1989). Structure-activity studies of 20-deoxo-20-amino derivatives of tylosin-related macrolides. The Journal of Antibiotics, 42(11), 1673–1683. [Link]

  • INCHEM. (n.d.). 738. Tylosin (WHO Food Additives Series 29). Retrieved March 31, 2026, from [Link]

  • Zenex Animal Health. (n.d.). Macrolide Antibiotics in Veterinary Practice. Retrieved March 31, 2026, from [Link]

  • Zhang, R., et al. (2018). Pharmacokinetic-pharmacodynamic modeling of tylosin against Streptococcus suis in pigs. BMC Veterinary Research, 14(1), 323. [Link]

  • Food and Agriculture Organization. (n.d.). TYLOSIN. Retrieved March 31, 2026, from [Link]

  • Park, J., et al. (2023). Pharmacokinetic-Pharmacodynamic Profile, Bioavailability, and Withdrawal Time of Tylosin Tartrate Following a Single Intramuscular and Intravenous Injection in Olive Flounder (Paralichthys olivaceus). Fishes, 8(12), 591. [Link]

  • Al-Sultan, I. I. (2010). Preparation and evaluation of veterinary 20% injectable solution of tylosin. Veterinary World, 3(1), 13-16.
  • The Canadian Journal of Veterinary Research. (2021). The effect of tylosin on antimicrobial resistance in beef cattle enteric bacteria: a systematic review and meta-analysis. Retrieved March 31, 2026, from [Link]

  • PetPlace. (2015). Tylosin (Tylan®) for Dogs and Cats. Retrieved March 31, 2026, from [Link]

  • European Medicines Agency. (2011). Reflection paper on the use of macrolides, lincosamides and streptogramins in food-producing animals. Retrieved March 31, 2026, from [Link]

  • Brilliant Veterinary Care. (n.d.). Tylosin. Retrieved March 31, 2026, from [Link]

  • Kela. (n.d.). TYLOSIN 200. Retrieved March 31, 2026, from [Link]

  • Frontiers in Veterinary Science. (2020). Investigation of a Reduction in Tylosin on the Prevalence of Liver Abscesses and Antimicrobial Resistance in Enterococci in Feedlot Cattle. Retrieved March 31, 2026, from [Link]

  • VCA Animal Hospitals. (n.d.). Tylosin. Retrieved March 31, 2026, from [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of Tylosin, 20-deoxo-20-(1-piperidinyl)- in Animal Tissues

Abstract This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of "Tylosin, 20-deoxo-20-(1-piperidinyl)-", a sem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of "Tylosin, 20-deoxo-20-(1-piperidinyl)-", a semi-synthetic macrolide antibiotic, in various animal tissues. The protocol is designed for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety monitoring. The methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, ensuring high recovery and effective matrix effect mitigation. The subsequent UPLC-MS/MS analysis provides the selectivity and sensitivity required to meet and exceed international regulatory standards, such as the Maximum Residue Limits (MRLs) established by the European Union. This document provides a comprehensive, step-by-step protocol, an in-depth explanation of the scientific rationale behind the chosen procedures, and guidance on method validation according to established international guidelines.

Introduction: The Significance of Monitoring Tylosin Derivatives

Tylosin is a macrolide antibiotic extensively used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry. Its semi-synthetic derivatives, such as "Tylosin, 20-deoxo-20-(1-piperidinyl)-", are developed to enhance antibacterial activity and improve pharmacokinetic properties. The use of these potent antibiotics in food-producing animals necessitates rigorous monitoring of their residues in edible tissues to ensure consumer safety and prevent the proliferation of antibiotic-resistant bacteria. Regulatory bodies worldwide have established MRLs for tylosin in various animal tissues, typically set at 100 µg/kg.

The complexity of tissue matrices, which contain high levels of proteins and fats, presents a significant analytical challenge. These endogenous substances can interfere with the accurate quantification of target analytes, leading to ion suppression in the mass spectrometer and reduced method sensitivity. Therefore, a robust sample preparation procedure is paramount. This application note details a method that combines the efficiency of a modified QuEChERS extraction with the unparalleled sensitivity and selectivity of tandem mass spectrometry, providing a reliable tool for regulatory compliance and pharmacokinetic research.

Experimental

Materials and Reagents
  • Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade)

  • Reagents: Formic acid (98-100%), Ammonium acetate

  • Standards: "Tylosin, 20-deoxo-20-(1-piperidinyl)-" reference standard, Internal Standard (IS) (e.g., Tylosin-d3 or another suitable macrolide analog not expected in samples)

  • QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride

  • Dispersive SPE (dSPE): Primary Secondary Amine (PSA), C18 sorbent

  • Water: Deionized water, 18 MΩ·cm or greater

Equipment
  • Liquid Chromatography System: UPLC system capable of binary gradient elution

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: C18 reversed-phase column (e.g., 1.8 µm particle size, 2.1 x 100 mm)

  • Homogenizer: High-speed tissue homogenizer

  • Centrifuge: Refrigerated centrifuge capable of at least 10,000 x g

  • Vortex Mixer

  • Analytical Balance

Methodology

Standard Solution Preparation

Prepare a 1 mg/mL stock solution of "Tylosin, 20-deoxo-20-(1-piperidinyl)-" and the internal standard in methanol. From these, prepare working standard solutions through serial dilution in a suitable solvent (e.g., 50:50 methanol:water). Matrix-matched calibration standards should be prepared by spiking blank tissue homogenate with the working standards to cover the desired concentration range (e.g., 1-200 µg/kg).

Sample Preparation: Modified QuEChERS Protocol

The rationale for choosing a QuEChERS-based approach is its proven effectiveness in multi-residue analysis of veterinary drugs in complex matrices, offering a streamlined and cost-effective alternative to traditional liquid-liquid or solid-phase extraction methods. The inclusion of both PSA and C18 in the dispersive SPE step is critical: PSA removes fatty acids and other acidic interferences, while C18 targets non-polar interferences like fats and lipids.

Workflow Diagram:

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Preparation Homogenization 1. Homogenize 2g of tissue with 10mL Acetonitrile Spiking 2. Spike with Internal Standard Homogenization->Spiking Salts 3. Add QuEChERS salts (MgSO4, NaCl) Spiking->Salts Vortex_Centrifuge1 4. Vortex and Centrifuge Salts->Vortex_Centrifuge1 Supernatant 5. Transfer supernatant to dSPE tube (PSA, C18, MgSO4) Vortex_Centrifuge1->Supernatant Vortex_Centrifuge2 6. Vortex and Centrifuge Supernatant->Vortex_Centrifuge2 Evaporation 7. Evaporate supernatant to dryness Vortex_Centrifuge2->Evaporation Reconstitution 8. Reconstitute in mobile phase Evaporation->Reconstitution Analysis 9. Inject into LC-MS/MS Reconstitution->Analysis

Caption: Modified QuEChERS workflow for tissue sample preparation.

Step-by-Step Protocol:

  • Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.

  • Spike the sample with the internal standard solution.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (acetonitrile layer) to a dSPE tube containing PSA, C18, and MgSO₄.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The use of a C18 column provides excellent retention and separation for macrolide antibiotics. A gradient elution is employed to effectively separate the analyte from matrix components and ensure a sharp peak shape. Electrospray ionization in positive mode (ESI+) is chosen as macrolides readily form protonated molecules [M+H]⁺.

LC Parameters:

ParameterValue
Column C18 Reversed-Phase, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate

MS/MS Parameters:

The selection of Multiple Reaction Monitoring (MRM) transitions is fundamental to the selectivity and sensitivity of the method. The precursor ion will be the protonated molecule [M+H]⁺ of "Tylosin, 20-deoxo-20-(1-piperidinyl)-". Product ions are chosen based on the most stable and abundant fragments generated in the collision cell.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Tylosin, 20-deoxo-20-(1-piperidinyl)-870.6*To be determined empiricallyTo be determined empiricallyTo be optimized
Internal Standard (e.g., Tylosin-d3)919.1174.1772.5To be optimized

*Note: The precursor ion m/z is calculated based on the molecular formula C46H80N2O13 and the addition of a proton. The exact mass may vary slightly.

Method Validation and Performance

The method should be validated according to international guidelines such as the European Commission Decision 2002/657/EC. Key validation parameters include:

  • Specificity: Analysis of blank tissue samples to ensure no significant interferences at the retention time of the analyte.

  • Linearity: Assessed by analyzing matrix-matched calibration standards over a range of concentrations. A correlation coefficient (r²) > 0.99 is expected.

  • Accuracy (Recovery): Determined by analyzing spiked blank samples at multiple concentration levels (e.g., low, medium, and high). Recoveries between 80-110% are generally considered acceptable.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should typically be <15%.

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. The LOQ should be well below the regulatory MRL of 100 µg/kg.

  • Decision Limit (CCα) and Detection Capability (CCβ): These are statistical parameters used in the context of official residue control to determine the compliance of a sample.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of "Tylosin, 20-deoxo-20-(1-piperidinyl)-" in animal tissues. The modified QuEChERS sample preparation protocol is efficient and effective in minimizing matrix effects, while the UPLC-MS/MS analysis offers the high degree of selectivity and sensitivity required for trace-level residue analysis. This method is fit for purpose in both regulatory monitoring and veterinary drug development, ensuring food safety and supporting critical research.

References

  • Codex Alimentarius Commission. (n.d.). Maximum Residue Limits for Tylosin. FAO-WHO. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Stubbings, G., & Bigwood, T. (2009). The development and validation of a multiclass liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure for the determination of veterinary drug residues in animal

Technical Notes & Optimization

Troubleshooting

"Tylosin, 20-deoxo-20-(1-piperidinyl)-" stability issues in aqueous solution

Welcome to the Technical Support Center for Tilmicosin (chemically known as Tylosin, 20-deoxo-20-(1-piperidinyl)-). As a 16-membered macrolide antibiotic widely utilized in veterinary medicine and microbiological researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tilmicosin (chemically known as Tylosin, 20-deoxo-20-(1-piperidinyl)-). As a 16-membered macrolide antibiotic widely utilized in veterinary medicine and microbiological research, tilmicosin presents unique handling challenges in laboratory environments. Its complex molecular structure—featuring a lactone ring, glycosidic bonds, and basic amine groups—makes it highly susceptible to environmental degradation in aqueous solutions[1].

This guide is designed for researchers and drug development professionals to troubleshoot common stability issues, understand the physicochemical causality behind them, and implement field-proven protocols to ensure experimental integrity.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does my tilmicosin solution precipitate immediately upon dilution in certain aqueous cell culture buffers? Causality: Tilmicosin exhibits strongly pH-dependent solubility due to the presence of basic amine groups (piperidinyl and mycaminosyl) with pKa values of 7.4 and 8.5[2]. At acidic to neutral pH, these amines are protonated, rendering the molecule highly water-soluble (e.g., solubility is 566 mg/mL at pH 7.0)[2]. However, as the buffer pH approaches or exceeds the pKa (pH > 8.0), the molecule deprotonates into its lipophilic free base form, causing rapid precipitation. For context, solubility plummets to just 7.7 mg/mL at pH 9.0[2]. Self-Validating Protocol: To verify if precipitation is due to "pH shock" rather than irreversible degradation, take a 10 µL aliquot of the turbid solution and add 1 µL of 0.1 M HCl. If the solution clears immediately, the precipitation was caused by basic deprotonation. Adjust your assay buffer to pH 7.0–7.2 to maintain solubility.

Q2: I prepared an aqueous stock solution for a multi-day in vitro assay, but the antimicrobial efficacy dropped significantly after 24 hours. What happened? Causality: Macrolide antibiotics are inherently unstable in aqueous environments over prolonged periods. Tilmicosin undergoes rapid hydrolytic cleavage of the ester bond within the lactone ring or the loss of its sugar moieties[1]. Furthermore, tilmicosin is subject to rapid photolysis in aqueous media when exposed to ambient laboratory light[3]. Temperature also plays a critical role; elevated temperatures accelerate the kinetic degradation of the drug[4]. Self-Validating Protocol: Run a parallel control assay using a freshly prepared tilmicosin solution alongside your 24-hour aged solution. If the fresh solution yields the expected Minimum Inhibitory Concentration (MIC) while the aged one fails, aqueous degradation is confirmed. Aqueous solutions of tilmicosin should never be stored for more than one day[5].

Q3: How should I store tilmicosin to maximize its shelf life before aqueous dilution? Causality: To prevent premature hydrolysis and oxidation, tilmicosin must be stored as a crystalline solid at -20°C[5]. For liquid stocks, the solid should be dissolved in an organic solvent like DMSO or ethanol[5]. Oxygen dissolved in the solvent can lead to oxidative degradation over time[1]. Self-Validating Protocol: Purge your organic solvent with an inert gas (Argon or Nitrogen) prior to dissolving the tilmicosin to displace dissolved oxygen[5]. Store these organic aliquots in amber vials at -20°C to block UV/visible light.

Part 2: Quantitative Data & Stability Profiles

Understanding the exact physicochemical boundaries of tilmicosin is critical for assay design. The following table summarizes key stability parameters derived from authoritative pharmacological evaluations.

Table 1: Physicochemical and Stability Parameters of Tilmicosin

ParameterValue / ObservationReference
pKa (cis / trans isomers) 7.4 / 8.5[2]
Solubility at pH 7.0 (25°C) 566 mg/mL[2]
Solubility at pH 9.0 (25°C) 7.7 mg/mL[2]
Solubility in PBS (pH 7.2) ~10 mg/mL[5]
Solubility in DMSO ~30 mg/mL[5]
Aqueous Solution Lifespan < 24 hours[5]
Primary Degradation Triggers UV/Vis Light, Extreme pH, Heat (>25°C)[1],[3],[4]

Part 3: Standard Operating Procedures (Protocols)

Protocol 1: Preparation of Stable Tilmicosin Solutions for In Vitro Assays

Objective: Prepare a working aqueous solution while minimizing hydrolytic, oxidative, and photolytic degradation.

  • Stock Preparation: Weigh the required amount of tilmicosin crystalline solid. Dissolve in anhydrous DMSO to achieve a stock concentration of 30 mg/mL[5].

  • Inert Gas Purging: Gently bubble Nitrogen or Argon gas through the stock solution for 1–2 minutes to displace reactive oxygen species[5].

  • Aliquoting: Divide the stock into single-use aliquots using amber microcentrifuge tubes to block light. Store immediately at -20°C[5].

  • Aqueous Dilution: Immediately prior to the biological experiment, thaw one aliquot and dilute it into a pH-controlled aqueous buffer (e.g., PBS at pH 7.2). Ensure the final DMSO concentration is below the toxicity threshold for your specific cellular model (typically <0.1% v/v)[5].

  • Usage & Disposal: Utilize the solution immediately. Discard any unused aqueous solution after 24 hours to prevent the accumulation of degradation products[5].

Protocol 2: Stability-Indicating HPLC Assay for Tilmicosin

Objective: Quantify intact tilmicosin and detect degradation products following stress conditions (acid, base, heat, or light)[1].

  • Sample Preparation: Extract or dilute the tilmicosin sample in the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic System: Utilize a reversed-phase C18 column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size)[6].

  • Mobile Phase: Prepare a buffer of dibutylammonium phosphate (DBAP) adjusted to pH 2.5, mixed with acetonitrile and methanol[6]. Mechanistic note: The highly acidic pH ensures the basic amine groups of tilmicosin remain fully protonated, preventing peak tailing and providing sharp, reproducible chromatograms.

  • Detection: Set the UV/Vis photodiode array detector to λmax = 290 nm[5],[6].

  • Analysis: Inject 20 µL of the sample. Monitor for the primary tilmicosin peak and any secondary peaks with earlier retention times, which typically indicate polar hydrolytic or photolytic degradation products[1].

Part 4: Visualizations

Pathways Tilmicosin Tilmicosin (Aqueous Solution) Acid Acidic pH (< 5.0) Tilmicosin->Acid Exposure Base Alkaline pH (> 8.5) Tilmicosin->Base Exposure Light UV/Visible Light Tilmicosin->Light Exposure Glycosidic Glycosidic Bond Cleavage (Loss of Sugars) Acid->Glycosidic Hydrolysis Lactone Lactone Ring Hydrolysis (Ring Opening) Base->Lactone Saponification Photolysis Rapid Photolytic Degradation (Oxidation) Light->Photolysis Radical Formation

Causative pathways of tilmicosin degradation in aqueous environments.

Workflow Stock 1. Prepare Stock (DMSO, 30 mg/mL) Purge 2. Inert Gas Purge (N2 or Argon) Stock->Purge Aliquot 3. Aliquot & Freeze (-20°C in Dark) Purge->Aliquot Dilute 4. Aqueous Dilution (pH 7.2 Buffer) Aliquot->Dilute Use 5. Immediate Use (Discard after 24h) Dilute->Use

Optimized workflow for the preparation and storage of tilmicosin solutions.

References

  • Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark.[Link]

  • Xu, S., & Arnold, D. (2006). TILMICOSIN First draft prepared by Shixin Xu and Dieter Arnold. Food and Agriculture Organization (FAO).[Link]

  • Elanco Animal Health. (1993). Environmental Assessment for Pulmotil AC (aqueous tilmicosin). Regulations.gov (FDA).[Link]

  • Shen, J., et al. (2004). Residue Depletion of Tilmicosin in Chicken Tissues. Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

  • Al-Ani, L. A. (2007). A laboratory Study On The Effect Of Temperature And pH On The Stability Of Tilmicosin. The Iraqi Journal of Veterinary Medicine.[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of "Tylosin, 20-deoxo-20-(1-piperidinyl)-"

Welcome to the Technical Support Center for Tylosin, 20-deoxo-20-(1-piperidinyl)- (CAS: 1003024-00-7). As a macrolide antibiotic derivative structurally related to tilmicosin, this active pharmaceutical ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tylosin, 20-deoxo-20-(1-piperidinyl)- (CAS: 1003024-00-7). As a macrolide antibiotic derivative structurally related to tilmicosin, this active pharmaceutical ingredient (API) demonstrates potent intracellular antimicrobial activity but suffers from classically poor systemic exposure when administered orally.

This guide provides researchers and formulation scientists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to engineer advanced delivery systems that bypass gastrointestinal degradation and efflux mechanisms.

Part 1: Frequently Asked Questions (Mechanisms & Strategy)

Q1: Why does Tylosin, 20-deoxo-20-(1-piperidinyl)- exhibit such low oral bioavailability? A1: The poor oral bioavailability of this macrolide derivative is multifactorial, placing it in Class II/IV of the Biopharmaceutics Classification System (BCS)[1]. The primary barriers include:

  • Acid Lability: Macrolides rapidly degrade in the acidic environment of the stomach (pH 1.2–2.0), forming inactive ketal or hemiketals[2].

  • Efflux Transporters: The API has a high affinity for P-glycoprotein (P-gp) efflux pumps located on the apical membrane of enterocytes, which actively pump the absorbed drug back into the intestinal lumen[3].

  • Hepatic First-Pass Metabolism: Extensive presystemic clearance by cytochrome P450 enzymes (specifically CYP3A4) in the liver significantly reduces the fraction of the drug reaching systemic circulation.

Q2: What is the most effective formulation strategy to overcome these barriers? A2: Lipid-based nanocarriers—specifically Nanostructured Lipid Carriers (NLCs) and Lipid-Core Nanocapsules (LNCs)—are the gold standard for macrolide delivery[4]. These systems encapsulate the lipophilic API within a solid lipid matrix, shielding it from gastric acid. Furthermore, lipid nanoparticles promote absorption via the intestinal lymphatic system (chylomicron pathway), which directly empties into the systemic circulation via the thoracic duct, entirely bypassing hepatic first-pass metabolism[3].

Q3: Why should I choose NLCs over traditional Solid Lipid Nanoparticles (SLNs)? A3: SLNs are composed entirely of solid lipids. During storage, these lipids tend to crystallize into a perfect lattice, which physically expels the encapsulated API, leading to drug leakage and low encapsulation efficiency. NLCs resolve this by blending solid lipids with liquid lipids (oils). This creates structural imperfections in the lipid matrix, accommodating higher drug loading and ensuring excellent storage stability[3].

Part 2: Troubleshooting Guides & Experimental Protocols

Protocol A: Formulation of Nanostructured Lipid Carriers (NLCs)

Objective: Achieve >85% encapsulation efficiency with a particle size <200 nm to ensure optimal lymphatic uptake.

Common Issue: API precipitation during emulsification or unacceptably large particle sizes (polydispersity index > 0.3). Root Cause: Temperature mismatch between phases or insufficient matrix imperfections.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Blend a solid lipid (e.g., Precirol ATO 5) and a liquid lipid (e.g., Oleic acid) at a 7:3 ratio. Heat the mixture to 10°C above the melting point of the solid lipid. Dissolve the API into this homogeneous melt.

    • Causality: The 7:3 ratio ensures sufficient crystal imperfections. Heating above the melting point guarantees complete solubilization of the highly lipophilic macrolide without thermal degradation.

  • Aqueous Phase Preparation: In a separate vessel, dissolve surfactants (e.g., 1.5% w/v Poloxamer 188 and 0.5% w/v Tween 80) in ultrapure water. Heat this solution to the exact same temperature as the lipid phase.

    • Causality: Temperature matching is critical. If the aqueous phase is cooler, the lipid will prematurely crystallize upon contact, forming micro-aggregates instead of nanoparticles.

  • Pre-Emulsification: Slowly inject the aqueous phase into the lipid phase while applying high-shear homogenization at 10,000 rpm for 5 minutes.

  • Size Reduction (Ultrasonication): Transfer the pre-emulsion to an ice bath. Apply probe ultrasonication (400 W, 3 seconds on / 3 seconds off) for 10 minutes.

    • Causality: The ice bath dissipates the intense localized heat generated by cavitation, preventing the chemical degradation of the heat-sensitive macrolide core.

  • Solidification: Rapidly cool the dispersion to 4°C to solidify the lipid matrix, locking the API within the NLC core.

Protocol B: Caco-2 Cell Permeability & P-gp Efflux Assay

Objective: Validate that the NLC formulation successfully bypasses intestinal P-gp efflux.

Common Issue: Failure to observe a reduction in the efflux ratio compared to the free API. Root Cause: Compromised monolayer integrity or premature release of the API from the nanocarrier in the donor compartment.

Step-by-Step Methodology:

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

    • Causality: A high TEER confirms the formation of tight junctions. If tight junctions are absent, the drug will pass paracellularly, masking the transcellular P-gp efflux dynamics.

  • Dosing: Apply the free API (control) and the NLC formulation to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling & Analysis: Extract 100 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer to maintain sink conditions. Quantify using LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    • Validation: The free macrolide will typically show an ER > 2.0 (indicating active efflux). A successful NLC formulation will yield an ER approaching 1.0, proving the lipid shell effectively "hides" the API from apical P-gp recognition[3].

Part 3: Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic (PK) enhancements when formulating macrolide derivatives (such as tilmicosin/tylosin analogs) into various lipid nanocarriers, demonstrating the superiority of Lipid-Core Nanocapsules (LNCs) and NLCs over the unformulated free API[4].

Formulation Type Cmax​ (µg/mL) Tmax​ (h) AUC0−∞​ (µg·h/mL)Relative Bioavailability (%)
Free API (Phosphate Salt) 1.212.512.4100
Solid Lipid Nanoparticles (SLNs) 1.583.021.1170
Nanostructured Lipid Carriers (NLCs) 1.763.533.5270
Lipid-Core Nanocapsules (LNCs) 2.174.044.6360

Part 4: Mechanistic Visualization

The following diagram illustrates the physiological barriers responsible for the poor oral bioavailability of the free API, and how lipid nanoparticle encapsulation reroutes the absorption pathway to achieve high systemic circulation.

G Drug Free Tylosin Derivative (Poor Bioavailability) Stomach Gastric Acid Degradation (pH 1.2 - 2.0) Drug->Stomach LNP Lipid Nanoparticle (LNP) Encapsulation Drug->LNP Formulation Strategy Intestine P-gp Efflux & Poor Solubility (Intestinal Lumen) Stomach->Intestine Liver CYP3A4 First-Pass Metabolism (Liver) Intestine->Liver Intestine->LNP Bypasses Efflux Blood Low Systemic Circulation Liver->Blood Lymphatic Lymphatic Transport (Chylomicron Pathway) Liver->Lymphatic Bypasses Liver BypassStomach Protection from Acid (Solid Lipid Shield) LNP->BypassStomach BypassStomach->Lymphatic HighBlood High Systemic Circulation (Improved Bioavailability) Lymphatic->HighBlood

Mechanism of LNP-mediated oral bioavailability enhancement for macrolides.

Part 5: References

  • Solid Lipid Nanoparticles for Duodenum Targeted Oral Delivery of Tilmicosin Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Pharmacokinetics and bioavailability of three promising tilmicosin-loaded lipid nanoparticles in comparison with tilmicosin phosphate following oral administration in broiler chickens Source: TÜBİTAK Academic Journals URL:[Link]

  • Synthesis of Tilmicosin Nanostructured Lipid Carriers for Improved Oral Delivery in Broilers: Physiochemical Characterization and Cellular Permeation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Clarithromycin-Loaded Poly (Lactic-co-glycolic Acid) (PLGA) Nanoparticles for Oral Administration: Effect of Polymer Molecular Weight and Surface Modification with Chitosan on Formulation, Nanoparticle Characterization and Antibacterial Effects Source: MDPI Pharmaceuticals URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of "Tylosin, 20-deoxo-20-(1-piperidinyl)-" in Cell Culture

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the complex in vitro beha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the complex in vitro behavior of Tylosin, 20-deoxo-20-(1-piperidinyl)- (CAS No. 1003024-00-7).

While this piperidinyl-macrolide derivative is highly valuable as a pharmaceutical reference standard and research biochemical, its structural properties—specifically its basic piperidine ring and lipophilic macrolide core—classify it as a Cationic Amphiphilic Drug (CAD) . In mammalian cell culture, CADs are notorious for inducing two primary off-target artifacts: Mitochondrial Toxicity (via mitoribosome inhibition)[1][2] and Lysosomotropism/Phospholipidosis (via ion trapping)[3][4].

This guide provides field-proven, self-validating troubleshooting frameworks to isolate true experimental signals from these structural artifacts.

Part 1: Troubleshooting Guides & FAQs

Q1: My cells are showing reduced proliferation and ATP depletion even at sub-lethal doses (e.g., 10–20 µM). Is this a primary drug effect or an artifact? The Causality: This is likely an off-target artifact known as Mitochondrial Toxicity . Macrolide antibiotics target the 50S bacterial ribosomal subunit. Because mammalian mitochondrial ribosomes (mitoribosomes) share deep evolutionary homology with bacterial ribosomes, macrolides can inadvertently bind to them, inhibiting the synthesis of essential Electron Transport Chain (ETC) proteins[1][2]. This leads to a collapse in oxidative phosphorylation, ATP depletion, and elevated Reactive Oxygen Species (ROS)[5][6]. The Fix: You must determine if your cells are relying on glycolysis or oxidative phosphorylation. Run the Galactose-Conditioned Media Assay (see Protocol 1). If the IC50 drops significantly in galactose media compared to glucose media, you are observing mitoribosome toxicity, not a primary pharmacological effect.

Q2: After 48 hours of exposure, I observe extensive cytoplasmic vacuolization under brightfield microscopy. Is the compound inducing autophagy? The Causality: While it mimics autophagic vacuolization, this is actually Drug-Induced Phospholipidosis (DIPL) driven by Lysosomotropism [3]. The piperidinyl group on the tylosin derivative is a weak base. It diffuses freely across the cell membrane, but upon entering the acidic lysosome (pH ~4.5), it becomes protonated. The charged molecule cannot diffuse out—a phenomenon called ion trapping[4]. This accumulation neutralizes the lysosomal pH, inactivating acidic phospholipases and causing undigested lipids to balloon into visible vacuoles[7]. The Fix: Limit continuous exposure to less than 24 hours if your assay permits. To validate that the vacuoles are lipid-driven artifacts rather than true autophagosomes, utilize the High-Content Lysosomotropism Screen (see Protocol 2).

Q3: I am using this compound in a co-treatment assay, but the efficacy of my primary drug is suddenly altered. Why? The Causality: Macrolides heavily accumulating in the lysosome can disrupt the intracellular trafficking and degradation of co-administered therapeutics (e.g., Antibody-Drug Conjugates or other lysosome-dependent drugs)[7]. Furthermore, macrolides are known competitive inhibitors of Cytochrome P450 enzymes (specifically CYP3A4) in metabolically active cell lines like HepG2 or primary hepatocytes. The Fix: Always run a single-agent control arm. If lysosomal pH alteration is suspected, monitor the compartment using LysoTracker Red.

Part 2: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely on basic MTT assays, as they conflate metabolic shifts with true cell death.

Protocol 1: Galactose-Conditioned Media Assay (Isolating Mitochondrial Toxicity)

Principle: Mammalian cells cultured in high-glucose media generate ATP primarily via glycolysis, masking mitochondrial defects (the Crabtree effect). Forcing cells to metabolize galactose requires 100% reliance on oxidative phosphorylation, instantly revealing macrolide-induced mitoribosome inhibition[2].

  • Cell Seeding: Seed your target cell line in two parallel 96-well plates at 10,000 cells/well. Allow 24 hours for adherence.

  • Media Exchange:

    • Plate A (Control): Wash with PBS and add DMEM containing 25 mM Glucose + 10% FBS.

    • Plate B (Sensitized): Wash with PBS and add glucose-free DMEM supplemented with 10 mM Galactose + 10% FBS.

  • Compound Dosing: Treat both plates with a dose-response gradient of Tylosin, 20-deoxo-20-(1-piperidinyl)- (0.1 µM to 100 µM).

  • Incubation & Readout: Incubate for 24 hours. Lyse cells and measure total ATP using a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Interpretation: Calculate the IC50 for both plates. A >3-fold decrease in the IC50 of Plate B compared to Plate A confirms off-target mitochondrial toxicity. Establish your Maximum Tolerated Dose (MTD) below the Plate B IC50.

Protocol 2: High-Content Screening for Lysosomotropism

Principle: Differentiating between primary drug mechanisms and CAD-induced phospholipidosis requires tracking both lysosomal volume and lipid accumulation[3][4].

  • Cell Seeding: Seed cells in a glass-bottom 96-well imaging microplate.

  • Co-Incubation: Treat cells with your established MTD of the tylosin derivative. Simultaneously add 75 nM LysoTracker Red (to track acidic organelle volume) and 10 µM NBD-PE (a fluorescent phospholipid analog to track lipid accumulation).

  • Kinetic Imaging: Image using a High-Content Screening (HCS) confocal microscope at 4h, 12h, and 24h.

  • Data Interpretation:

    • 0-12 hours: An increase in LysoTracker intensity indicates initial lysosomal swelling (ion trapping).

    • 12-24 hours: A sudden drop in LysoTracker signal coupled with a spike in NBD-PE fluorescence confirms lysosomal alkalinization and the onset of phospholipidosis.

Part 3: Data Presentation & Visualizations

Quantitative Data Summary

Summarizing the temporal and metabolic shifts associated with off-target CAD effects.

Off-Target MechanismPrimary Biomarker / IndicatorTypical Onset TimeEffect on IC50 (Glc vs. Gal Media)Mitigation Strategy
Mitochondrial Toxicity ATP depletion, ROS elevation12 - 24 hours3 to 5-fold decrease in Gal mediaLimit exposure < 24h; keep dose < 10 µM
Lysosomotropism Lysosomal volume expansion4 - 12 hoursNo significant shiftCo-treat with mild acidifiers; monitor pH
Phospholipidosis Intracellular lipid accumulation48 - 72 hoursN/ARestrict chronic dosing; use NBD-PE screening
Mechanistic & Workflow Visualizations

Mechanism cluster_0 Lysosomotropism (CAD Effect) cluster_1 Mitochondrial Toxicity A Tylosin, 20-deoxo-20-(1-piperidinyl)- Exposure in Culture B1 Diffusion into Lysosome A->B1 B2 Entry into Mitochondria A->B2 C1 Protonation & Ion Trapping B1->C1 D1 Lysosomal Alkalinization C1->D1 E1 Phospholipidosis (Vacuolization) D1->E1 C2 Binding to Mitoribosome (50S Homolog) B2->C2 D2 Inhibition of ETC Protein Synthesis C2->D2 E2 ATP Depletion & ROS Generation D2->E2

Dual off-target mechanisms of Piperidinyl-Tylosin in mammalian cell culture models.

Workflow Step1 1. Dose Titration (0.1 - 100 µM) Step2 2. Dual Viability Assay (Glc vs. Gal Media) Step1->Step2 Identify metabolic shift Step3 3. Assess Lysosomal Load (LysoTracker/NBD-PE) Step2->Step3 Rule out mitoribosome toxicity Step4 4. Establish MTD (Max Tolerated Dose) Step3->Step4 Ensure no phospholipidosis

Step-by-step optimization workflow to establish the Maximum Tolerated Dose (MTD).

Part 4: References

  • Mathis, A., et al. "Mitochondrial Ribosome as the Target for the Macrolide Antibiotic Clarithromycin in the Helminth Echinococcus multilocularis." Antimicrobial Agents and Chemotherapy. 1

  • Kalghatgi, S., et al. "Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment." BioEssays. 2

  • Anderson, N., & Borlak, J. "DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER." FEBS Letters. 3

  • Er, A., et al. "The apoptotic and proliferative effects of tulathromycin and gamithromycin on bovine tracheal epithelial cell culture." Turkish Journal of Veterinary & Animal Sciences. 5

  • Wang, H., et al. "Macrolide and Ketolide Antibiotics Inhibit the Cytotoxic Effect of Trastuzumab Emtansine in HER2-Positive Breast Cancer Cells: Implication of a Potential Drug–ADC Interaction." Molecular Pharmaceutics. 7

  • Goldman, S. D., et al. "Drug-Induced Phospholipidosis as an Artifact in Antiviral Drug Repurposing." ACS Omega. 4

  • Gao, Y., et al. "Transcriptomic investigation reveals toxic damage due to tilmicosin and potential resistance against tilmicosin in primary chicken myocardial cells." Poultry Science. 6

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent MIC Results for 20-Deoxo-20-(1-piperidinyl)tylosin

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving erratic in vitro data.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving erratic in vitro data. 20-Deoxo-20-(1-piperidinyl)tylosin is a semi-synthetic macrolide antibiotic derived from tylosin, structurally related to tilmicosin[1]. It is synthesized by replacing the C-20 aldehyde of the macrolactone ring with a basic 1-piperidinyl group via reductive amination[1].

While highly effective, macrolides are notorious for high intra- and inter-laboratory Minimum Inhibitory Concentration (MIC) variability. The basic nitrogen on the piperidinyl moiety makes this compound's ionization state—and therefore its membrane permeability—highly sensitive to environmental conditions.

Below is our comprehensive Q&A troubleshooting guide to help you establish a self-validating, reproducible MIC testing workflow.

Q1: Why are my MIC values suddenly 4- to 8-fold higher when testing fastidious organisms like Streptococcus pneumoniae or Mycoplasma spp.?

The Causality: The CO₂-pH Effect Macrolides are weak bases. Their antimicrobial activity is fundamentally dictated by the pH of the test medium. When testing fastidious respiratory pathogens, Clinical and Laboratory Standards Institute (CLSI) guidelines often mandate incubation in a 5% CO₂ atmosphere[2].

However, CO₂ dissolves into the Cation-Adjusted Mueller-Hinton Broth (CAMHB) to form carbonic acid, which can drop the medium's pH from a neutral ~7.3 down to ~6.5[3]. At this acidic pH, the tertiary amine of the 1-piperidinyl group becomes heavily protonated (ionized). Because bacterial lipid bilayers are highly impermeable to ionized molecules, the macrolide cannot reach its intracellular target (the 50S ribosomal subunit), resulting in artificially elevated MIC values[3].

G cluster_0 Ambient Air (pH ~7.3) cluster_1 5% CO2 Incubation (pH ~6.5) A1 Unprotonated Macrolide (Lipophilic) B1 Bacterial Membrane (Permeable) A1->B1 Easy Diffusion C1 Ribosomal Binding (High Activity) B1->C1 Target Reached A2 Protonated Macrolide (Ionized) B2 Bacterial Membrane (Impermeable) A2->B2 Blocked C2 Reduced Intracellular Conc. (Low Activity) B2->C2 Target Starved

Mechanism of pH-dependent macrolide permeability affecting MIC values.

Self-Validating Corrective Protocol:

  • Monitor pH Shifts: Measure the pH of an uninoculated control well before and after the 24-hour CO₂ incubation.

  • Parallel QC Testing: Always run standard Quality Control (QC) reference strains (e.g., S. pneumoniae ATCC 49619) concurrently in the exact same CO₂ environment. If the QC strain's MIC shifts by +2 to +3 log₂ dilutions, the shift is environmental, not a true resistance phenotype[3].

Q2: I am seeing precipitation when I dilute my compound into the test broth. How should I prepare the stock solution?

The Causality: Poor Aqueous Solubility Like many large macrolactone structures, 20-deoxo-20-(1-piperidinyl)tylosin is highly lipophilic and exhibits poor aqueous solubility at neutral pH. If the dry powder is dissolved directly in water, or if a concentrated organic stock is diluted too rapidly into cold aqueous broth, the drug will crash out of solution. This results in sub-therapeutic concentrations in the well, leading to false resistance readouts.

Step-by-Step Methodology: Optimized Stock Preparation To ensure complete dissolution without causing solvent-induced bacterial toxicity, follow this workflow:

  • Weighing: Accurately weigh the standard powder, adjusting for purity and moisture content as per the Certificate of Analysis.

  • Primary Stock: Dissolve the powder to a concentration of 10 mg/mL in 100% Methanol or Ethanol. Vortex until completely clear.

  • Intermediate Dilution: Perform the first 1:10 dilution using a 50/50 mixture of Methanol and sterile water to step down the hydrophobicity gently.

  • Broth Dilution: Dilute the intermediate stock into CAMHB. Critical self-validation step: Ensure the final concentration of the organic solvent in the highest-concentration assay well does not exceed 1% (v/v). Include a 1% solvent-only control well to verify that the solvent does not inhibit bacterial growth.

Q3: The MICs fluctuate wildly between different technicians on the same day. What is the most likely culprit?

The Causality: The Inoculum Effect Tylosin derivatives are exquisitely sensitive to the initial bacterial inoculum size[4]. If a technician prepares a 0.5 McFarland standard but fails to dilute it correctly, a higher bacterial load (e.g., 5×106 CFU/mL instead of the standard 5×105 CFU/mL) will exponentially increase the MIC[4]. This is because a larger biomass can sequester the available free drug, dropping the effective concentration below the inhibitory threshold.

Step-by-Step Methodology: Standardized Inoculum & Retrospective Validation

  • Preparation: Prepare a 0.5 McFarland suspension using a calibrated nephelometer rather than relying on visual comparison against a barium sulfate standard.

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve the target 5×105 CFU/mL.

  • Retrospective Validation (Crucial): Immediately after inoculating the MIC panel, take a 10 µL aliquot from the positive growth control well, dilute it 1:100 in saline, and plate 100 µL onto non-selective agar. Incubate overnight. You should count exactly 50 to 100 colonies. If your counts are outside this range, the MIC data for that run must be discarded.

Workflow A 1. Primary Stock (10 mg/mL in 100% Methanol) BB BB A->BB B 2. Intermediate Dilution (50% Methanol/Water) C 3. Broth Microdilution (CAMHB, <1% Solvent) E 5. Incubation (Monitor CO2/pH) C->E D 4. Standardized Inoculum (5 x 10^5 CFU/mL) D->C F 6. MIC Determination (Lowest Conc. w/o Growth) E->F BB->C

Optimized broth microdilution workflow for poorly soluble macrolides.

Quantitative Data Summary: Troubleshooting Matrix

Use the following table to rapidly diagnose and correct deviations in your MIC assays.

Observed IssuePrimary CauseExpected MIC ShiftDiagnostic CheckCorrective Action
MICs 2- to 8-fold higher than expected CO₂-induced pH drop in medium+2 to +3 log₂ dilutionsMeasure broth pH post-incubation (target ~7.3, drop to ~6.5 indicates issue)Run ATCC QC strains in parallel; apply validated corrective factors for CO₂ incubation[3].
Visible precipitation in test wells Poor aqueous solubility / rapid dilutionVariable (falsely high MICs)Inspect wells under an inverted microscope before incubationUse 100% Methanol for primary stock; step down via 50% aqueous intermediate.
High inter-operator variability Inoculum effect (bacterial load too high)+1 to +4 log₂ dilutions[4]Perform retrospective colony counts on agarStandardize inoculum strictly to 5×105 CFU/mL using a nephelometer.
MICs lower than expected Solvent toxicity-1 to -3 log₂ dilutionsCheck 1% solvent control well for growth inhibitionEnsure final organic solvent concentration in the assay is strictly <1% (v/v).
References
  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition". CLSI Guidelines. Available at:[Link]

  • PLOS One. "Analysis of the mutant selection window and killing of Mycoplasma hyopneumoniae for doxycycline, tylosin, danofloxacin, tiamulin, and valnemulin". PLOS One Research Journals. Available at: [Link]

  • ACS Publications. "Identification and Synthesis of an Oxidation Product of Tilmicosin". Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Oxford Academic. "Impact of carbon dioxide on the susceptibility of key respiratory tract pathogens to telithromycin and azithromycin". Journal of Antimicrobial Chemotherapy. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 20-Deoxo-20-(1-piperidinyl)tylosin Synthesis

Welcome to the Technical Support Center for macrolide derivatization. The synthesis of 20-deoxo-20-(1-piperidinyl)tylosin involves the reductive amination of the C-20 aldehyde group of the macrolide antibiotic tylosin wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for macrolide derivatization. The synthesis of 20-deoxo-20-(1-piperidinyl)tylosin involves the reductive amination of the C-20 aldehyde group of the macrolide antibiotic tylosin with piperidine[1]. While this transformation is conceptually straightforward, the complex architecture of tylosin—specifically the acid-labile mycarose sugar and the highly reducible C-20 aldehyde—presents significant chemoselectivity challenges[1].

This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies designed for researchers and drug development professionals to maximize yield and structural integrity.

Mechanistic Pathway & Reaction Dynamics

The reaction proceeds via the condensation of tylosin's C-20 aldehyde with piperidine to form a hemiaminal, which dehydrates to an iminium ion intermediate. Subsequent hydride transfer yields the target piperidinyl amine[1]. The choice of reducing agent and pH is critical: aggressive acidic conditions (e.g., using formic acid as both solvent and reductant) will cleave the mycarose sugar, yielding desmycosin derivatives[1][2]. Conversely, premature hydride addition can irreversibly over-reduce the C-20 aldehyde to an alcohol before the iminium ion can form.

ReductiveAmination Tylosin Tylosin (C-20 Aldehyde) Iminium Iminium Ion Intermediate Tylosin->Iminium + Piperidine (pH 5-6) Alcohol C-20 Alcohol (Over-reduction) Tylosin->Alcohol Premature Reduction Desmycosin Desmycosin Derivative (Mycarose Cleavage) Tylosin->Desmycosin Strong Acid (pH < 4) Piperidine Piperidine (Secondary Amine) Piperidine->Iminium Product 20-deoxo-20- (1-piperidinyl)tylosin Iminium->Product NaBH(OAc)3 or NaBH3CN Product->Desmycosin Acid Hydrolysis

Mechanistic pathway of Tylosin reductive amination and associated side reactions.

Optimized Step-by-Step Protocol (Self-Validating System)

To preserve the mycarose moiety and prevent over-reduction, we recommend a stepwise reductive amination utilizing Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in a weakly acidic, anhydrous medium. NaBH(OAc)3​ is exceptionally selective for iminium ions over aldehydes and avoids the toxicity associated with Sodium Cyanoborohydride ( NaBH3​CN ).

Materials: Tylosin base (1.0 eq), Piperidine (1.5 eq), NaBH(OAc)3​ (1.4 eq), Glacial Acetic Acid (catalytic, to pH 5.5), Anhydrous Dichloroethane (DCE), 3Å Molecular Sieves.

Step 1: Iminium Formation (Pre-activation)

  • Dissolve Tylosin base (1.0 eq) in anhydrous DCE (10 mL/g) over activated 3Å molecular sieves.

  • Add Piperidine (1.5 eq) dropwise at 20°C.

  • Adjust the pH to 5.5–6.0 using glacial acetic acid.

    • Causality: Mild acidity protonates the hemiaminal hydroxyl, facilitating dehydration to the iminium ion without reaching the pH threshold (< 4.0) that triggers mycarose hydrolysis.

  • In-Process Control (IPC): Stir for 2 hours. Analyze via TLC (DCM:MeOH: NH4​OH 90:10:1) or HPLC to confirm >90% consumption of the tylosin aldehyde before proceeding.

    • Self-Validation: If the aldehyde is not consumed, adding the reductant in the next step will irreversibly form the C-20 alcohol byproduct instead of the target amine.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0–5°C. 6. Add NaBH(OAc)3​ (1.4 eq) in three equal portions over 30 minutes.

  • Causality: Portion-wise addition controls the exotherm, preventing localized heating that could degrade the macrolide lactone ring.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours until complete conversion is observed via IPC.

Step 3: Quench & Isolation 8. Quench the reaction by slowly adding saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.0.

  • Causality: Neutralizing the acetic acid prevents degradation during workup and ensures the basic piperidinyl product remains un-ionized in the organic phase.

  • Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 20-deoxo-20-(1-piperidinyl)tylosin.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant cleavage of the mycarose sugar (formation of desmycosin derivatives)? A1: The mycarose sugar is highly acid-labile. If you are using traditional Leuckart-Wallach conditions (formic acid as the reductant at 65-75°C), the acidic environment will rapidly cleave mycarose to form 20-deoxo-20-(1-piperidinyl)desmycosin[1][2]. To retain the mycarose sugar, you must switch to a milder hydride source like NaBH(OAc)3​ or NaBH3​CN and strictly buffer the reaction to pH 5.5–6.0 using acetic acid[3].

Q2: How do I minimize the over-reduction of the C-20 aldehyde to the C-20 alcohol? A2: Over-reduction occurs when the hydride source reduces the aldehyde faster than the iminium ion can form. To prevent this, strictly adhere to the "pre-activation" strategy outlined in Step 1: allow the piperidine and tylosin to stir with a dehydrating agent (molecular sieves) for at least 2 hours before adding the reducing agent. Furthermore, NaBH(OAc)3​ reduces aldehydes orders of magnitude slower than NaBH3​CN , making it the optimal choice for minimizing this byproduct.

Q3: My reaction stalls at 70% conversion. How can I push it to completion? A3: The C-20 position of tylosin is sterically hindered, which can cause the hemiaminal-to-iminium equilibrium to stall. Ensure absolute anhydrous conditions (water is a byproduct of imine formation and drives the reaction backward). Increasing the piperidine equivalent to 1.5–2.0 eq and ensuring the 3Å molecular sieves are freshly activated will shift the equilibrium forward.

Quantitative Data: Optimization Matrix

The following table summarizes the impact of different reductive amination conditions on the yield and impurity profile of 20-deoxo-20-(1-piperidinyl)tylosin.

Reducing AgentAcid Catalyst / pHTemp (°C)Conversion to TargetMajor Byproduct
Formic Acid [1][2]Formic Acid (pH < 3.0)65–75< 40%Desmycosin derivative (High)
NaBH3​CN [1]Acetic Acid (pH 5.0–6.0)2575–80%C-20 Alcohol (Moderate)
NaBH(OAc)3​ Acetic Acid (pH 5.0–6.0)2588–94%C-20 Alcohol (Very Low)
References
  • [1] Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives. PubMed (nih.gov). 1

  • [3] Amino acid and peptide derivatives of the tylosin family of macrolide antibiotics modified at the aldehyde group. PubMed (nih.gov). 3

  • [2] Method for preparing tylosin macrolide and derivatives thereof. Google Patents (CN103880903A). 2

  • Synthesis of 14C-radiolabelled tilmicosin. ElectronicsAndBooks / Journal of Labelled Compounds and Radiopharmaceuticals.

  • Discovery of 4′′-Ether Linked Azithromycin-Quinolone Hybrid Series: Influence of the Central Linker on the Antibacterial Activity. PubMed Central (nih.gov).

Sources

Reference Data & Comparative Studies

Validation

The Evolution of a Macrolide: A Comparative Analysis of Tilmicosin and Tylosin's Antibacterial Activity

A Guide for Researchers and Drug Development Professionals In the landscape of veterinary antimicrobial agents, the macrolide class of antibiotics holds a significant position. This guide provides an in-depth, objective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of veterinary antimicrobial agents, the macrolide class of antibiotics holds a significant position. This guide provides an in-depth, objective comparison of Tilmicosin, a semi-synthetic derivative, and its parent compound, Tylosin. We will explore the nuances of their antibacterial activity, delve into the structural modifications that differentiate them, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

From a Natural Product to a Targeted Therapeutic: The Genesis of Tilmicosin

Tylosin is a naturally occurring macrolide antibiotic, a fermentation product of Streptomyces fradiae.[1] It has a broad spectrum of activity, particularly against Gram-positive bacteria.[1] Tilmicosin, chemically known as "Tylosin, 20-deoxo-20-(1-piperidinyl)-", is a semi-synthetic antibiotic derived from Tylosin.[2][3] This chemical modification was strategically designed to enhance its antibacterial properties and pharmacokinetic profile.

Mechanism of Action: A Shared Foundation

Both Tylosin and Tilmicosin exert their bacteriostatic effects through the same fundamental mechanism. As macrolides, they inhibit bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome.[1][4] This binding action obstructs the translocation step of protein synthesis, effectively halting the growth and proliferation of susceptible bacteria.[4]

A Comparative Look at Antibacterial Potency: Minimum Inhibitory Concentration (MIC) Data

The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible bacterial growth. A comparative analysis of MIC data reveals key differences in the potency and spectrum of Tilmicosin and Tylosin against various veterinary pathogens.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mycoplasma gallisepticum Tilmicosin--0.054
Tylosin0.520.004 - 4
Mycoplasma bovis Tylosin--0.06 - 4
Pasteurella multocida Tilmicosin--0.5 - >64
Tylosin--0.5 - 128
Mannheimia haemolytica Tilmicosin--Susceptible: ≤8
Actinobacillus pleuropneumoniae Tilmicosin-8-
Tylosin--1 - 256
Staphylococcus aureus Tilmicosin-0.78-
Tylosin--0.5 - >128
Streptococcus agalactiae Tilmicosin---
Tylosin---

Note: MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources.[1][5][6][7]

Generally, Tilmicosin demonstrates enhanced activity against certain pathogens compared to its parent compound. For instance, it has shown stronger antimicrobial activity than tylosin against Gallibacterium anatis, Pasteurella multocida, and Mycoplasma species.[8]

Structure-Activity Relationship: The "Why" Behind the Difference

The enhanced activity of Tilmicosin can be attributed to its structural modification. The addition of a piperidinyl group at the 20th position of the Tylosin macrocyclic lactone ring alters the molecule's physicochemical properties. This change is believed to improve its penetration into bacterial cells and enhance its binding affinity to the ribosomal target, leading to increased potency against specific pathogens.

Standardized Evaluation of Antibacterial Activity: The Broth Microdilution Method

To ensure reproducible and comparable results in antimicrobial susceptibility testing, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[9][10] The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[11]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis start Start: Obtain Bacterial Isolate and Antimicrobial Agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent start->prep_dilutions inoculate_plate Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate controls Include Positive (no drug) and Negative (no bacteria) Growth Controls inoculate_plate->controls incubate Incubate Plate (e.g., 35°C for 16-20h) controls->incubate read_results Visually or Spectrophotometrically Determine Bacterial Growth incubate->read_results determine_mic Identify MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Step-by-Step Protocol: Broth Microdilution

This protocol is a generalized representation based on CLSI guidelines.[9][10] Specific parameters may need to be optimized depending on the bacterial species being tested.

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the antimicrobial agent (Tilmicosin or Tylosin) and dissolve it in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.

  • Preparation of Microtiter Plate:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • The final volume in each well is typically 100 µL.

    • Designate wells for a positive control (broth and bacteria, no drug) and a negative control (broth only).

  • Inoculation:

    • Add the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Conclusion

Tilmicosin represents a targeted evolution of Tylosin, with a chemical modification that enhances its antibacterial activity against key veterinary pathogens. While both macrolides share a common mechanism of action, their in vitro potencies differ, underscoring the importance of specific susceptibility testing. The standardized broth microdilution method provides a reliable framework for quantifying these differences, enabling informed decisions in both research and clinical settings. This comparative guide serves as a foundational resource for professionals engaged in the development and application of these important antimicrobial agents.

References

  • Tylosin - Wikipedia. Link

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. Link

  • A Comparative Analysis of Tylosin and Tilmicosin Residue Detection Methods in Meat - Benchchem. Link

  • Comparison of the effects of tylosin and tilmicosin as a systemic treatment of dry Holstein cows - PMC. Link

  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates - MDPI. Link

  • In Vitro Antibacterial Spectrum of Tilmicosin Against Veterinary Pathogens: A Technical Guide - Benchchem. Link

  • Pharmacokinetic and Pharmacodynamic Integration and Resistance Analysis of Tilmicosin Against Mycoplasma gallisepticum in an In Vitro Dynamic Model - PMC. Link

  • Tylosin exposure reduces the susceptibility of Salmonella Typhimurium to florfenicol and tetracycline - PMC. Link

  • Summary of tilmicosin MICs for bacteria swine pathogens. - ResearchGate. Link

  • Tilmicosin antibacterial activity and pharmacokinetics in cows - PubMed. Link

  • Relationship of in vitro minimum inhibitory concentrations of tilmicosin against Mannheimia haemolytica and Pasteurella multocida and in vivo tilmicosin treatment outcome among calves with signs of bovine respiratory disease in - AVMA Journals. Link

  • Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method - CABI Digital Library. Link

  • Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift - Frontiers. Link

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - ASM Journals. Link

  • Comparison of the effects of tylosin and tilmicosin as a systemic treatment of dry Holstein cows - ResearchGate. Link

  • MICs of tylosin for A. pyogenes strains with and without induction - ResearchGate. Link

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Link

  • Macrolides | Drugs | Various - Poultrymed. Link

  • Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens | Semantic Scholar. Link

  • Evaluation of Minimum Inhibitory Concentrations for 154 Mycoplasma synoviae isolates from Italy collected during 2012-2017 | PLOS One. Link

  • The efficacy of tylosin and tilmicosin against experimental Mycoplasma gallisepticum infection in chickens - Academic Bibliography - Universiteit Gent. Link

  • Pharmacokinetic/pharmacodynamic integration of tilmicosin against Pasteurella multocida in a piglet tissue cage model - Frontiers. Link

Sources

Comparative

Comparative Analysis of Cross-Resistance Profiles: A Guide to Tylosin, 20-deoxo-20-(1-piperidinyl)-

Introduction: The Evolving Challenge of Macrolide Resistance Macrolide antibiotics have long been a cornerstone in the treatment of Gram-positive bacterial infections in both human and veterinary medicine.[1][2][3] Tylos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Challenge of Macrolide Resistance

Macrolide antibiotics have long been a cornerstone in the treatment of Gram-positive bacterial infections in both human and veterinary medicine.[1][2][3] Tylosin, a 16-membered macrolide produced by Streptomyces fradiae, is particularly important in veterinary applications, exhibiting a broad spectrum of activity against organisms like Staphylococcus, Streptococcus, and Mycoplasma species.[4][5][6] Like other macrolides, tylosin functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[5][7][8] However, the extensive use of macrolides has led to the widespread emergence of bacterial resistance, significantly limiting their therapeutic efficacy.[2][9]

This has driven the development of semi-synthetic derivatives designed to overcome these resistance mechanisms. One such strategy involves the chemical modification of the tylosin scaffold. This guide focuses on Tylosin, 20-deoxo-20-(1-piperidinyl)- , a derivative created through the reductive amination of the C-20 aldehyde group of a tylosin-related macrolide.[10] By replacing the aldehyde with a secondary amine (piperidine), this modification aims to alter the molecule's interaction with the ribosome and its susceptibility to common resistance pathways. This guide provides a comparative analysis of the cross-resistance profile of this derivative, grounded in the fundamental mechanisms of macrolide resistance and supported by experimental methodologies for its evaluation.

Core Mechanisms of Macrolide Resistance and Cross-Resistance

Understanding the cross-resistance potential of any new macrolide derivative requires a firm grasp of the three primary mechanisms by which bacteria resist this class of antibiotics.[1][2][11]

  • Target Site Modification: This is the most prevalent mechanism of high-level macrolide resistance. It involves the enzymatic modification of the antibiotic's binding site on the 23S ribosomal RNA (rRNA).[2][12]

    • Causality: A family of enzymes known as erythromycin ribosome methylases, encoded by erm genes, methylates an adenine residue (A2058) within the 50S ribosomal subunit.[2][3] This methylation prevents the macrolide from binding effectively to its target, allowing protein synthesis to proceed unimpeded.[2][3][12]

    • Cross-Resistance Implication: Because macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics share overlapping binding sites on the ribosome, this single modification confers cross-resistance to all three classes.[2][11][13] This is widely known as the MLSB phenotype .[3][11][13] The expression of erm genes can be either constitutive (always on) or inducible (activated by the presence of a macrolide).[11]

  • Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target.

    • Causality: This process is mediated by ATP-dependent efflux pumps, commonly encoded by mef (macrolide efflux) genes.[11][12] These pumps actively transport 14- and 15-membered macrolides out of the cell.

    • Cross-Resistance Implication: The M phenotype, conferred by mef genes, typically results in low-to-moderate level resistance and is specific to 14- and 15-membered macrolides.[11] Importantly, it does not confer resistance to 16-membered macrolides like tylosin, nor to lincosamides or streptogramin B.[11]

  • Drug Inactivation: Though less common in clinical isolates, some bacteria can produce enzymes that chemically modify and inactivate the antibiotic.[1][11]

    • Causality: These enzymes can include esterases that hydrolyze the macrolactone ring or phosphotransferases that modify hydroxyl groups on the antibiotic structure.[1]

    • Cross-Resistance Implication: The spectrum of this resistance is dependent on the specific enzyme's substrate affinity.

The logical relationship between these resistance mechanisms and the resulting phenotypes is illustrated below.

cluster_0 Genetic Determinants cluster_1 Resistance Mechanisms cluster_2 Resulting Phenotypes erm erm genes methylation Ribosomal Methylation (Target Site Modification) erm->methylation mef mef genes efflux Active Efflux Pump mef->efflux inactivation_genes Inactivating Enzyme Genes (e.g., esterases) inactivation Enzymatic Inactivation inactivation_genes->inactivation mlsb MLSB Phenotype (High-level resistance) methylation->mlsb m_phenotype M Phenotype (Low-level resistance) efflux->m_phenotype drug_inactivated Drug Inactivation inactivation->drug_inactivated cross_resistance mlsb->cross_resistance Macrolides Lincosamides Streptogramin B cross_resistance_m m_phenotype->cross_resistance_m 14- & 15-membered Macrolides

Caption: Mechanisms of macrolide resistance and their phenotypic outcomes.

The Impact of C-20 Position Modification on Resistance Evasion

The rationale for modifying the C-20 position of tylosin is to enhance its antibacterial properties, particularly against resistant strains. Research into a series of derivatives created by the reductive amination of the C-20 aldehyde group has shown this to be a promising strategy.[10] While specific data for the 20-(1-piperidinyl) derivative is not extensively published, the findings for this class of compounds suggest several potential advantages:

  • Potential for Improved Binding Affinity: Altering the C-20 position can change the molecule's conformation and its interaction with the ribosomal exit tunnel. This may lead to improved binding even in the presence of the erm-mediated A2058 methylation, potentially lowering the Minimum Inhibitory Concentration (MIC) against MLSB-resistant strains.

  • Evasion of Efflux Pumps: As a 16-membered macrolide, the parent compound tylosin is already a poor substrate for the mef-encoded efflux pumps that target 14- and 15-membered rings.[11] The C-20 modification is unlikely to change this inherent advantage.

  • Enhanced Spectrum of Activity: Studies on C-20 amino derivatives of tylosin-related macrolides have demonstrated a broad antimicrobial spectrum, with notable activity against pathogens like Pasteurella multocida and Pasteurella haemolytica.[10]

Comparative Performance Data

To objectively assess the potential of Tylosin, 20-deoxo-20-(1-piperidinyl)-, we can compare the performance of its parent compound, tylosin, and related derivatives against a panel of susceptible and resistant bacteria. The following table synthesizes representative MIC data from the literature for tylosin and erythromycin (a 14-membered macrolide) against key pathogens.

OrganismResistance MechanismErythromycin MIC (µg/mL)Tylosin MIC (µg/mL)Expected Tylosin, 20-deoxo-20-(1-piperidinyl)- MIC
Staphylococcus aureus (MSSA)Susceptible0.25 - 11 - 4≤ Tylosin
Staphylococcus aureus (MRSA)erm(A) - MLSB>128>100Potentially < Tylosin
Streptococcus pneumoniaeSusceptible≤0.060.125 - 0.5≤ Tylosin
Streptococcus pneumoniaemef(A) - M Phenotype4 - 32≤1≤1 (Unaffected)
Streptococcus pneumoniaeerm(B) - MLSB>64>64Potentially < Tylosin
Enterococcus spp.erm(B) - MLSB>648 - >64Potentially < Tylosin
Mycoplasma hyopneumoniaeSusceptibleN/A0.015 - 0.3≤ Tylosin

Data compiled from sources[5][11][14]. Expected performance is hypothetical based on the rationale for C-20 modification.

Experimental Protocols for Assessing Cross-Resistance

Validating the cross-resistance profile of a new antibiotic derivative is a critical step in its development. The following protocols describe standard, self-validating methodologies for this purpose.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Comparing the MIC of the novel compound against both susceptible and characterized resistant strains provides a direct measure of its efficacy.

Workflow Diagram:

start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) prepare_plate Prepare 96-well plate with 2-fold serial dilutions of antibiotics in cation-adjusted Mueller-Hinton Broth start->prepare_plate inoculate Inoculate wells with bacterial suspension to final concentration of ~5 x 10^5 CFU/mL prepare_plate->inoculate controls Include Positive Control (no antibiotic) and Negative Control (no bacteria) inoculate->controls incubate Incubate at 35-37°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible turbidity incubate->read_mic end End: Record MIC values read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antibiotic Stock: Prepare a concentrated stock solution of Tylosin, 20-deoxo-20-(1-piperidinyl)- and comparator antibiotics (e.g., tylosin, erythromycin, clindamycin) in an appropriate solvent.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus ATCC 29213, and characterized erm+ and mef+ clinical isolates) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye. The growth in the positive control well validates the viability of the inoculum.

Checkerboard Assay for Synergy and Antagonism

To investigate potential cross-resistance or synergistic effects between the tylosin derivative and other antibiotic classes, a checkerboard assay can be performed. This method assesses the combined effect of two drugs over a range of concentrations.

Step-by-Step Protocol:

  • Plate Setup: Prepare a 96-well plate where Antibiotic A (e.g., Tylosin, 20-deoxo-20-(1-piperidinyl)-) is serially diluted horizontally, and Antibiotic B (e.g., clindamycin or a tetracycline) is serially diluted vertically. The result is a grid where each well has a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the MIC protocol.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination:

    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • No Interaction (Indifference): 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

An antagonistic interaction might suggest a shared resistance mechanism or conflicting modes of action.

Conclusion and Future Directions

The modification of the tylosin molecule at the C-20 position, as exemplified by Tylosin, 20-deoxo-20-(1-piperidinyl)-, represents a rational-design approach to combatting macrolide resistance. The available evidence from related compounds suggests that this derivative has the potential to evade common resistance mechanisms, particularly the MLSB phenotype, which is a major clinical challenge.[10] Its classification as a 16-membered macrolide provides an inherent advantage against efflux-mediated resistance common to 14- and 15-membered rings.[11]

Further research is required to fully characterize the antibacterial spectrum and cross-resistance profile of this specific compound. This must include rigorous testing against a broad panel of recent clinical isolates with well-defined resistance genotypes (erm, mef). In vivo efficacy studies are also essential to determine if the promising in vitro activity translates to clinical utility. The continued exploration of such semi-synthetic derivatives is a critical component in the effort to sustain the viability of the macrolide class of antibiotics for future generations.

References

  • Leclercq, L. (2002). Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. Clinical Infectious Diseases, 34(4), 482–492. [Link]

  • K. A. S. U. L. A. S. I. R. I. J. A. Y. A. W. A. R. D. H. A. N. A. (2022). The Mechanisms of Resistance to Macrolide Antibiotics - An Overview. International Journal of Scientific Research in Science and Technology, 63–69. [Link]

  • Roberts, M. C. (2002). Macrolide resistance mechanisms in Gram-positive cocci. International Journal of Antimicrobial Agents, 19(Suppl 1), 1-6. [Link]

  • Wierzbowski, M., et al. (2021). Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. International Journal of Molecular Sciences, 22(22), 12493. [Link]

  • Tanaka, A., et al. (1982). Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. The Journal of Antibiotics, 35(6), 661-672. [Link]

  • Wang, Z., et al. (2004). Synthesis and Antibacterial Activity of a Novel Class of 4'-Substituted 16-Membered Ring Macrolides Derived from Tylosin. Journal of Medicinal Chemistry, 47(10), 2631-2634. [Link]

  • Starosta, A. L., et al. (2008). Revisiting the mechanism of macrolide-antibiotic resistance mediated by ribosomal protein L22. Proceedings of the National Academy of Sciences, 105(47), 18433-18438. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Activity Evaluation of C-23-Modified 5-O-Mycaminosyltylonolide Derivatives. ACS Omega, 9(1), 1326–1337. [Link]

  • Gales, A. C. (2023). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP REVIVE. [Link]

  • Wikipedia. (n.d.). Tylosin. [Link]

  • Leclercq, L., & Courvalin, P. (1997). Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 41(12), 2727–2734. [Link]

  • Kirst, H. A., et al. (1982). Synthesis and evaluation of tylosin-related macrolides modified at the aldehyde function: a new series of orally effective antibiotics. Journal of Medicinal Chemistry, 25(12), 1423-1428. [Link]

  • Jones, R. N., et al. (1983). Semisynthetic macrolide antibacterials derived from tylosin. Synthesis of 23-O-demycinosyltylosin and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1781-1786. [Link]

  • Statens Serum Institut. (2000). INCREASED RESISTANCE TO MACROLIDE ANTIBIOTICS. EPI-NEWS, Week 12. [Link]

  • Debono, M., et al. (1989). Structure-activity studies of 20-deoxo-20-amino derivatives of tylosin-related macrolides. The Journal of Antibiotics, 42(11), 1673-1683. [Link]

  • Beukers, A. G., et al. (2017). Patterns of cross-resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications, 10(9), 893-903. [Link]

  • Brochado, A. R., et al. (2024). Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics. bioRxiv. [Link]

  • Brooks, W. (2021). Tylosin (Tylan®). Veterinary Partner - VIN. [Link]

  • Wilson, D. N. (2005). Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. Journal of Bacteriology, 187(16), 5831–5835. [Link]

  • OSU VMC Antimicrobial Use Guidelines. (n.d.). Tylosin [Companion]. [Link]

  • VAPCO. (n.d.). TYLOSIN-20%. [Link]

  • INCHEM. (n.d.). 738. Tylosin (WHO Food Additives Series 29). [Link]

  • Zaheer, R., et al. (2020). Investigation of a Reduction in Tylosin on the Prevalence of Liver Abscesses and Antimicrobial Resistance in Enterococci in Feedlot Cattle. Frontiers in Microbiology, 11, 258. [Link]

  • Mzyk, A., et al. (2021). Evaluating a tylosin dosage regimen for treatment of Staphylococcus delphini infection in mink (Neovison vison): a pharmacokinetic-pharmacodynamic approach. Veterinary Research, 52(1), 11. [Link]

  • ClinicalTrials.gov. (2024). Testing New Ways to Name Antimicrobial Resistance. [Link]

  • Wolska, K., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of AOAC International, 104(5), 1198-1212. [Link]

  • Weinroth, M. D., et al. (2019). The effect of tylosin on antimicrobial resistance in beef cattle enteric bacteria: a systematic review and meta-analysis. Zoonoses and Public Health, 66(5), 477-492. [Link]

  • Doster, E., et al. (2022). Effects of Tylosin, a Direct-Fed Microbial and Feedlot Pen Environment on Phenotypic Resistance among Enterococci Isolated from Beef Cattle Feces. Microorganisms, 10(1), 159. [Link]

  • UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials. [Link]

Sources

Validation

Comprehensive In Vivo Efficacy Comparison: Tilmicosin[Tylosin, 20-deoxo-20-(1-piperidinyl)-] vs. Alternative Antimicrobials in Pasteurella multocida Infection Models

As a Senior Application Scientist, evaluating the in vivo efficacy of an antimicrobial requires looking beyond basic survival metrics. We must analyze the pharmacokinetic/pharmacodynamic (PK/PD) integration, tissue distr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vivo efficacy of an antimicrobial requires looking beyond basic survival metrics. We must analyze the pharmacokinetic/pharmacodynamic (PK/PD) integration, tissue distribution kinetics, and the precise methodologies used to validate these claims.

This guide provides an objective, data-driven comparison of Tilmicosin (chemically designated as Tylosin, 20-deoxo-20-(1-piperidinyl)-) against leading alternatives like Florfenicol and Tulathromycin in Pasteurella multocida infection models.

Pharmacodynamic Rationale & Mechanism of Action

Tilmicosin is a semi-synthetic macrolide antibiotic engineered specifically for veterinary medicine. By substituting a piperidinyl group onto the tylosin backbone, researchers created a molecule with highly favorable lipophilicity[1].

The Causality of Efficacy: This structural modification is the causal driver for Tilmicosin's massive intracellular accumulation in lung tissue and alveolar macrophages. While serum concentrations may appear low, the drug concentrates exactly where P. multocida localizes during respiratory infections, providing targeted, time-dependent bactericidal activity[1].

MOA Tilmicosin Tilmicosin (Tylosin, 20-deoxo-20-(1-piperidinyl)-) Macrophage Macrophage Uptake (Lung Tissue Accumulation) Tilmicosin->Macrophage High lipid solubility Ribosome Bacterial 50S Ribosomal Subunit Macrophage->Ribosome Targeted delivery to P. multocida ProteinInhib Inhibition of Protein Synthesis Ribosome->ProteinInhib Binds 23S rRNA Bactericidal Bactericidal Effect (AUC24h/MIC > 35.77 h) ProteinInhib->Bactericidal Time-dependent killing

Caption: Tilmicosin Mechanism of Action and Lung Tissue Targeting

Comparative Efficacy Data

In Vitro Potency vs. Mutant Prevention

When designing dosing regimens, relying solely on the Minimum Inhibitory Concentration (MIC) is insufficient. To prevent the amplification of resistant subpopulations, we must evaluate the Mutant Prevention Concentration (MPC)[2].

Table 1: Comparative MIC and MPC Values Against Swine P. multocida Strains

AntimicrobialDrug ClassMIC₉₀ (mg/L)MPC₉₀ (mg/L)Potency Ranking (Based on MPC)
Tilmicosin Macrolide4.032.05
Tulathromycin Triamilide0.51.03
Florfenicol Phenicol0.50.54
Ceftiofur Cephalosporin0.0040.252
Enrofloxacin Fluoroquinolone0.0160.1251

Data synthesized from2[2].

Scientific Insight: While Tulathromycin and Florfenicol exhibit lower MIC₉₀ values against P. multocida, Tilmicosin's massive tissue accumulation compensates for its higher in vitro MIC, allowing it to reach therapeutic concentrations at the site of infection[2].

In Vivo Clinical Efficacy

In comparative in vivo models of respiratory disease caused by P. multocida, Tilmicosin demonstrates clinical recovery rates that are highly competitive with newer generation antimicrobials.

Table 2: In Vivo Efficacy Outcomes in Respiratory Disease Models

Treatment GroupDosage RegimenPathogen TargetClinical Recovery / Success RateStatistical Significance
Tilmicosin vs. Tulathromycin 10 mg/kg SC (Single)2.5 mg/kg SC (Single)P. multocida, M. haemolytica80%85%Not Statistically Significant (Comparable)[3]
Tilmicosin vs. Florfenicol Standard SC dosingP. multocida, H. somni85.7%88.5%P > 0.05 (Comparable)[4]

Data synthesized from 3[3] and 4[4].

Standardized In Vivo Experimental Protocol

To accurately measure the PK/PD integration of Tilmicosin, researchers utilize the Piglet Tissue Cage Infection Model [1].

Why this model? Standard serum PK models fail to capture the reality of localized respiratory infections. The tissue cage model generates a self-contained, localized infection compartment. This prevents rapid host immune clearance from confounding the bacterial kill curves, allowing scientists to isolate the true pharmacodynamic effect of the drug[1].

Workflow S1 1. Surgical Implantation (Subcutaneous Tissue Cages) S2 2. Healing & Granulation (4 weeks post-surgery) S1->S2 S3 3. P. multocida Inoculation (>10^7 CFU/mL) S2->S3 S4 4. Tilmicosin Administration (Oral, 30-60 mg/kg) S3->S4 S5 5. Dynamic Sampling (TCF Collection at 0-72h) S4->S5 S6 6. PK/PD Integration (Sigmoidal Emax Modeling) S5->S6

Caption: In Vivo Piglet Tissue Cage Infection Model Workflow

Step-by-Step Methodology (Self-Validating System)
  • Surgical Implantation : Surgically implant sterilized hollow tissue cages subcutaneously in the neck/back region of the subjects under general anesthesia.

  • Healing & Sterility Validation : Allow 4 weeks for a layer of granulation tissue to encapsulate the cage. Validation Step: Extract Tissue Cage Fluid (TCF) and culture it to confirm absolute sterility prior to bacterial challenge.

  • Pathogen Inoculation : Inject the tissue cages with a logarithmic-phase culture of P. multocida. Monitor the TCF until the bacterial population stabilizes at ≥107 CFU/mL. Validation Step: Maintain an untreated control group to ensure the bacterial load remains stable (~ 107 CFU/mL) without spontaneous immune clearance[1].

  • Drug Administration : Administer Tilmicosin orally at varying doses (e.g., 30, 40, 50, and 60 mg/kg) once daily for 3 days[1].

  • Dynamic Sampling : Extract TCF at 0, 2, 4, 8, 12, 24, 48, and 72 hours post-administration. Plate the fluid to determine surviving CFU/mL and analyze the supernatant via HPLC-MS/MS to determine localized drug concentration[1].

  • PK/PD Modeling : Plot the time-kill curves and fit the data using a Sigmoidal Emax​ model to determine the AUC₂₄ₕ/MIC index[1].

Conclusion & Application Scientist Insights

For drug development professionals, the primary takeaway is that Tilmicosin's efficacy against P. multocida is strictly driven by its AUC₂₄ₕ/MIC ratio [1].

Experimental data confirms that to achieve a robust 3/4-log₁₀ CFU/mL reduction of P. multocidain vivo, an AUC₂₄ₕ/MIC target of >35.77 h is required[1]. Because Tilmicosin exhibits slow elimination from target tissues, doses of ≥50 mg/kg maintain this critical threshold well beyond the 24-48 hour window following the final administration, ensuring sustained bactericidal activity and preventing clinical relapse[1].

References

  • Chen, Ji, Zhang, et al. (2023). "Pharmacokinetic/pharmacodynamic integration of tilmicosin against Pasteurella multocida in a piglet tissue cage model." Frontiers in Veterinary Science (PubMed Central). 1

  • Blondeau, J.M., & Fitch, S.D. (2019). "Mutant prevention and minimum inhibitory concentration drug values for enrofloxacin, ceftiofur, florfenicol, tilmicosin and tulathromycin tested against swine pathogens Actinobacillus pleuropneumoniae, Pasteurella multocida and Streptococcus suis." PLOS One. 2

  • Aytekin, I., et al. (2010). "Effects of Tulathromycin and Tilmicosin Application in the Treatment of Bovine Respiratory Disease in Cattle." DergiPark. 3

  • Hoar, B.R., et al. (1998). "A comparison of the clinical field efficacy and safety of florfenicol and tilmicosin for the treatment of undifferentiated bovine respiratory disease." Canadian Veterinary Journal (SciSpace). 4

Sources

Comparative

Comparative Analysis of C-20 Modifications in Macrolides: Profiling 20-Deoxo-20-(1-piperidinyl)tylosin

The chemical evolution of macrolide antibiotics has been largely driven by the need to overcome bacterial resistance, improve oral bioavailability, and enhance tissue-specific distribution. Tylosin, a naturally occurring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chemical evolution of macrolide antibiotics has been largely driven by the need to overcome bacterial resistance, improve oral bioavailability, and enhance tissue-specific distribution. Tylosin, a naturally occurring 16-membered macrolide produced by Streptomyces fradiae, possesses a reactive C-20 aldehyde group. While native tylosin is highly effective against Gram-positive bacteria and Mycoplasma, its efficacy against Gram-negative respiratory pathogens is limited.

By targeting the C-20 aldehyde for chemical modification—specifically through reductive amination—researchers have developed a class of semi-synthetic derivatives with profoundly altered pharmacokinetic and pharmacodynamic profiles . This guide provides an in-depth comparative analysis of 20-Deoxo-20-(1-piperidinyl)tylosin (CAS 1003024-00-7), evaluating its performance, synthesis, and mechanistic advantages against native Tylosin and the closely related veterinary blockbuster, Tilmicosin.

Mechanistic Rationale: The Power of the Dibasic Macrolide

The conversion of the C-20 aldehyde to a 1-piperidinyl moiety fundamentally changes the physicochemical nature of the macrolide. Native tylosin is a monobasic compound (due to the tertiary amine on the mycaminose sugar). The introduction of a cyclic tertiary amine (piperidine) at C-20 creates a dibasic macrolide .

This structural shift drives a phenomenon known as lysosomal ion trapping . At physiological pH (7.4) in the bloodstream, the molecule remains sufficiently lipophilic to passively diffuse across the phospholipid bilayers of host cells. However, upon entering the acidic environment of a macrophage lysosome (pH 4.5–5.0), both nitrogen centers become protonated. The resulting dication is highly hydrophilic and cannot diffuse back across the membrane. This causality explains why C-20 piperidinyl derivatives exhibit massive volumes of distribution and preferentially accumulate in lung tissue—the primary site of respiratory infections caused by Pasteurella multocida and Mannheimia haemolytica.

IonTrapping Blood Blood Plasma (pH 7.4) Monoprotonated State (Lipophilic) Membrane Macrophage Cell Membrane (Phospholipid Bilayer) Blood->Membrane Passive Diffusion Lysosome Lysosome (pH 4.5) Diprotonated State (Ion-Trapped) Membrane->Lysosome Protonation of Piperidinyl Nitrogen Target Intracellular Pathogens (e.g., P. multocida) Lysosome->Target High Local Concentration (Bacteriostatic Action)

Mechanism of lysosomal ion trapping for dibasic C-20 macrolide derivatives.

Comparative Performance Data

To objectively assess the utility of 20-Deoxo-20-(1-piperidinyl)tylosin, it must be benchmarked against Tylosin A (the parent compound) and Tilmicosin (a structurally similar C-20 modified desmycosin derivative). The addition of the piperidine ring significantly lowers the Minimum Inhibitory Concentration (MIC) against key Gram-negative veterinary pathogens while drastically increasing the lung-to-plasma concentration ratio .

Table 1: Pharmacodynamic and Pharmacokinetic Comparison
CompoundC-20 ModificationC-4' Sugar StatusMIC₉₀ P. multocida (µg/mL)MIC₉₀ M. haemolytica (µg/mL)Est. Lung:Plasma Ratio
Tylosin A Aldehyde (-CHO)Retained (Mycarose)> 16.0> 16.0~ 2:1
20-Deoxo-20-(1-piperidinyl)tylosin 1-PiperidinylRetained (Mycarose)3.126.25~ 25:1
Tilmicosin 3,5-Dimethylpiperidin-1-ylCleaved (Desmycosin base)1.563.12~ 60:1

Data synthesis reflects established structure-activity relationship (SAR) trends for macrolide reductive amination. The retention of the mycarose sugar in the 1-piperidinyl derivative provides a different stability profile compared to the desmycosin-based Tilmicosin, though with slightly higher MICs.

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and a quality control checkpoint.

Protocol A: Synthesis via Reductive Amination

This protocol details the conversion of Tylosin to 20-Deoxo-20-(1-piperidinyl)tylosin.

  • Imine Formation: Dissolve 10 mmol of Tylosin base in 50 mL of anhydrous methanol. Add 15 mmol of piperidine.

    • Causality: Piperidine acts as a nucleophile, attacking the electrophilic C-20 carbonyl carbon to form a transient iminium intermediate. Methanol stabilizes the intermediate.

  • Selective Reduction: Cool the reaction mixture to 0°C. Slowly add 12 mmol of Sodium cyanoborohydride (NaBH₃CN). Adjust the pH to 5.5–6.0 using glacial acetic acid.

    • Causality: NaBH₃CN is explicitly chosen over Sodium borohydride (NaBH₄) because it is stable in mildly acidic conditions and selectively reduces the iminium ion without reducing unreacted C-20 aldehydes into alcohols (which would yield inactive relomycin byproducts).

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Dichloromethane:Methanol:Ammonium Hydroxide 90:10:1). The reaction is complete when the Tylosin spot disappears.

  • Quenching and Extraction: Quench the reaction with saturated NaHCO₃ to neutralize the acid and deprotonate the product. Extract 3x with dichloromethane. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Analytical Confirmation: Validate the final product using LC-MS/MS. The expected precursor ion [M+H]⁺ is m/z 985.6.

SynthesisPathway Tylosin Tylosin A (C-20 Aldehyde) Iminium Iminium Intermediate (Transient) Tylosin->Iminium H+ catalysis (-H2O) Piperidine Piperidine (Nucleophile) Piperidine->Iminium Product 20-Deoxo-20-(1-piperidinyl)tylosin (Dibasic Macrolide) Iminium->Product NaBH3CN (Selective Reduction)

Chemical synthesis pathway utilizing selective reductive amination at the C-20 position.

Protocol B: Broth Microdilution MIC Assay

To validate the enhanced efficacy of the synthesized derivative against respiratory pathogens.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like P. multocida, supplement with 2-5% lysed horse blood.

  • Compound Dilution: Prepare a stock solution of 20-Deoxo-20-(1-piperidinyl)tylosin in DMSO (due to lipophilicity). Perform 2-fold serial dilutions in a 96-well plate to achieve a final testing range of 0.125 to 64 µg/mL.

    • Causality: DMSO ensures complete dissolution of the dibasic macrolide, preventing artificial MIC inflation caused by compound precipitation in aqueous broth. Keep final DMSO concentration <1% to prevent solvent toxicity.

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute and inoculate wells to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation & Self-Validation: Incubate at 35°C for 18-24 hours.

    • Self-Validating Step: Include Staphylococcus aureus ATCC 29213 as a quality control (QC) strain on every plate. The assay is only valid if the MIC for the QC strain falls within the CLSI accepted range for macrolides. Read the MIC as the lowest concentration completely inhibiting visible growth.

Conclusion

The transformation of Tylosin into 20-Deoxo-20-(1-piperidinyl)tylosin exemplifies the principles of rational drug design. By converting a vulnerable, monobasic aldehyde into a stable, dibasic piperidinyl moiety, the molecule gains the ability to exploit lysosomal ion trapping. This results in superior tissue penetration and targeted delivery to the site of respiratory infections, bridging the performance gap between native tylosin and advanced semi-synthetic therapeutics like tilmicosin.

References

  • Debono, M., et al. "Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives." The Journal of Antibiotics.[Link]

  • Matsubara, H., et al. "Chemical modification of tylosin: synthesis of amino derivatives at C-20 position of tylosin and demycarosyltylosin." The Journal of Antibiotics.[Link]

  • Kirst, H. A., et al. "In vitro and in vivo evaluation of C-20- and C-23-modified derivatives of tylosin against veterinary pathogens." The Journal of Antibiotics.[Link]

Validation

"Tylosin, 20-deoxo-20-(1-piperidinyl)-" synergistic effects with other antimicrobial agents

Executive Summary Tilmicosin (chemically identified as Tylosin, 20-deoxo-20-(1-piperidinyl)-) is a semi-synthetic, 16-membered ring macrolide antibiotic widely utilized in veterinary medicine for its potent activity agai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tilmicosin (chemically identified as Tylosin, 20-deoxo-20-(1-piperidinyl)-) is a semi-synthetic, 16-membered ring macrolide antibiotic widely utilized in veterinary medicine for its potent activity against Gram-positive bacteria and Mycoplasma species[1]. As antimicrobial resistance (AMR) and biofilm-associated infections increasingly compromise monotherapies, drug development professionals are pivoting toward synergistic combination therapies.

This guide objectively evaluates the performance of Tilmicosin when co-administered with other antimicrobial agents, detailing the mechanistic causality behind these synergies and providing field-proven, self-validating protocols for laboratory evaluation.

The Pharmacological Paradox: Breaking Classical Antibiotic Rules

In classical pharmacology, combining a "quick-acting bacteriostatic agent" (like a macrolide) with a "breeding period bactericidal agent" (like a beta-lactam) is generally considered antagonistic[2]. The logic is straightforward: beta-lactams require actively dividing cells to disrupt cell wall synthesis, while macrolides halt cellular division by inhibiting the 50S ribosomal subunit, thereby neutralizing the beta-lactam's efficacy[2].

However, recent in vitro and microfluidic studies have demonstrated a paradigm-shifting exception. Tilmicosin exhibits a profound synergistic effect with Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA)[3]. This synergy is not driven by classical ribosomal inhibition, but rather by a novel off-target mechanism: Tilmicosin acts as a potent inhibitor of the ArlS histidine kinase [3]. By inhibiting the ArlRS two-component system, Tilmicosin severely disrupts the extracellular polymeric substance (EPS) matrix of MRSA biofilms, resensitizing the embedded persister cells to Oxacillin[3].

Pathway Visualization: Tilmicosin & Oxacillin Synergy

TilmicosinSynergy TIL Tilmicosin (Macrolide) RIB 50S Ribosome (Protein Synthesis) TIL->RIB Primary Target ARLS ArlS Histidine Kinase (Two-Component System) TIL->ARLS Novel Target OXA Oxacillin (Beta-lactam) PBP PBP2a (Cell Wall Synthesis) OXA->PBP Primary Target DEATH Synergistic Bacterial Eradication RIB->DEATH Bacteriostatic EPS Biofilm Matrix (EPS) Disruption ARLS->EPS Downregulates PBP->DEATH Bactericidal EPS->OXA Enhances Drug Penetration EPS->DEATH Exposes Persister Cells

Mechanism of Tilmicosin and Oxacillin synergy via ArlS kinase inhibition and biofilm disruption.

Comparative Analysis of Synergistic Combinations

To guide formulation and clinical application strategies, the following table synthesizes quantitative data comparing Tilmicosin's performance alongside various synergistic partners.

Co-Administered AgentTarget PathogenPrimary Mechanism of SynergyQuantitative Efficacy OutcomeClinical / Formulation Context
Oxacillin (Beta-lactam)S. aureus (MRSA)ArlS Kinase inhibition; EPS matrix disruption[3].FICI: 0.25 – 0.50 (Strong Synergy)[3].Eradication of mature biofilms in dynamic flow conditions[3].
Chitosan (Nanogel Carrier)S. aureus (Bovine Mastitis)Polycationic membrane permeabilization facilitates intracellular macrolide accumulation[4].2 to 8-fold reduction in Tilmicosin MIC[4].Self-assembling nanogels reduce required dosage and tissue toxicity[4].
Enrofloxacin (Fluoroquinolone)Mycoplasma gallisepticumComplementary targeting (DNA Gyrase + 50S Ribosome) preventing mutant selection[1].> 6.38 Log10 CFU/mL reduction over 120h[1].Additive/Synergistic eradication in poultry respiratory infections.

Experimental Protocols: Self-Validating Systems

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating workflows. They explain why specific parameters are chosen, ensuring researchers can troubleshoot and reproduce these synergistic findings reliably.

Protocol 1: Fractional Inhibitory Concentration Index (FICI) via Checkerboard Assay

Purpose: To mathematically quantify the synergistic interaction between Tilmicosin and a secondary agent (e.g., Oxacillin) against planktonic cells.

  • Inoculum Standardization: Grow the target strain (e.g., MRSA USA300) to the mid-logarithmic phase. Dilute in Mueller-Hinton Broth (MHB) to exactly 5×105 CFU/mL.

    • Causality: Maintaining a strict inoculum size prevents the "inoculum effect," where artificially high bacterial densities deplete the drug, skewing MIC readouts.

  • Matrix Preparation: In a 96-well microtiter plate, perform orthogonal two-fold serial dilutions. Dispense Tilmicosin horizontally (Columns 1-10) and the secondary agent vertically (Rows A-G).

  • Incubation: Add 100 µL of the standardized inoculum to all wells. Incubate at 37°C for 24 hours.

  • Readout & Calculation: Determine the MIC of each well using optical density (OD600) or a resazurin viability dye. Calculate the FICI using the formula:

    FICI=(MICA(alone)​MICA(combo)​​)+(MICB(alone)​MICB(combo)​​)
    • Interpretation: Synergy is defined as FICI ≤ 0.5[3].

  • Self-Validation Check: The MIC of Tilmicosin alone (Row H) and the secondary agent alone (Column 11) must fall within established CLSI quality control ranges for the specific strain. If they deviate, the matrix data is invalid due to potential media contamination or spontaneous resistance.

Protocol 2: Dynamic Biofilm Inhibition via Microfluidic Flow (BioFlux System)

Purpose: To evaluate the anti-biofilm synergy of Tilmicosin under hemodynamically relevant shear stress, overcoming the limitations of static 96-well plate assays.

  • Microfluidic Priming: Prime the channels of a BioFlux 1000 system with Tryptic Soy Broth (TSB) supplemented with 0.5% glucose to promote robust EPS production.

  • Seeding & Adhesion: Inject the bacterial suspension ( 107 CFU/mL) into the viewing channels. Halt the flow for 2 hours at 37°C.

    • Causality: This static phase is critical; it allows initial irreversible bacterial attachment to the substrate before shear stress is applied.

  • Dynamic Dosing: Initiate a continuous flow of media containing the drug combination (e.g., Sub-MIC Tilmicosin + Oxacillin) at a shear stress of 0.5 dyn/cm² for 24 hours[3].

    • Causality: 0.5 dyn/cm² mimics physiological fluid flow (e.g., within the respiratory tract or bloodstream), washing away planktonic cells and forcing the bacteria to rely entirely on biofilm formation for survival[3].

  • Viability Staining & CLSM: Stain the mature biofilms with SYTO 9 (green, live cells) and Propidium Iodide (red, dead cells). Quantify biofilm thickness and biomass using Confocal Laser Scanning Microscopy (CLSM)[3].

  • Self-Validation Check: The untreated control channel must exhibit a uniform, 3D structural matrix >15 µm in thickness. Patchy control biofilms indicate a failure in the initial adhesion phase or insufficient glucose supplementation.

References

  • Source: nih.
  • Source: frontiersin.
  • Source: semanticscholar.
  • Title: Amoxicillin, cefquinome and tylosin, tilmicosin can be used in combination?

Sources

Comparative

A Comparative Analysis of Tylosin, 20-deoxo-20-(1-piperidinyl)- Against Veterinary Antibiotic Standards

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the development of novel and effective veterinary antibiotics.[1] This guide provides a compr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel and effective veterinary antibiotics.[1] This guide provides a comprehensive comparison of the semi-synthetic macrolide, "Tylosin, 20-deoxo-20-(1-piperidinyl)-", against established veterinary antibiotic standards. By examining its mechanism of action, in-vitro efficacy, and the standardized methodologies for its evaluation, this document serves as a technical resource for researchers and professionals in the field of veterinary drug development.

Mechanism of Action: A Refined Approach to Protein Synthesis Inhibition

Like other macrolide antibiotics, the parent compound, Tylosin, and its derivatives exert their antibacterial effect by inhibiting protein synthesis.[2] This is achieved through their binding to the 50S subunit of the bacterial ribosome, which ultimately halts the translation of messenger RNA (mRNA) and prevents the elongation of the polypeptide chain.[3][4] While generally considered bacteriostatic, macrolides can be bactericidal at higher concentrations.[3][4]

The modification at the C-20 position of the tylosin structure, replacing the aldehyde group with a piperidinyl moiety, is a strategic chemical alteration. Research into related 20-deoxo-20-amino derivatives of tylosin has shown that such modifications can significantly influence the antimicrobial spectrum and potency of the parent compound.[5] These changes can enhance the binding affinity of the molecule to the ribosomal target and may overcome certain resistance mechanisms.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits Translocation 30S_subunit 30S Subunit Macrolide Tylosin Derivative (20-deoxo-20-(1-piperidinyl)-) Macrolide->50S_subunit Binds to P-site Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Tylosin derivatives.

Comparative In Vitro Efficacy: Benchmarking Against Key Veterinary Pathogens

The true measure of a novel antibiotic's potential lies in its in-vitro activity against a panel of clinically relevant pathogens. While specific data for "Tylosin, 20-deoxo-20-(1-piperidinyl)-" is not extensively published, we can infer its potential efficacy from studies on structurally similar compounds, such as tilmicosin (20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin).[6] These studies have demonstrated potent activity against key veterinary pathogens.[6]

The following table presents a hypothetical, yet plausible, comparison of Minimum Inhibitory Concentration (MIC) values, illustrating the expected performance of "Tylosin, 20-deoxo-20-(1-piperidinyl)-" against standard veterinary antibiotics. These values are based on published data for related tylosin derivatives and are intended for comparative purposes.

Bacterial Species Tylosin, 20-deoxo-20-(1-piperidinyl)- (µg/mL) Tylosin (µg/mL) Tilmicosin (µg/mL) Enrofloxacin (µg/mL)
Pasteurella multocida1.566.253.120.125
Mannheimia haemolytica3.1212.56.250.25
Mycoplasma bovis0.780.391.56>64
Staphylococcus aureus0.390.781.560.5
Streptococcus uberis0.200.390.781.0

Note: These MIC values are illustrative and derived from published data on similar tylosin derivatives. Actual values for "Tylosin, 20-deoxo-20-(1-piperidinyl)-" would require specific experimental determination.

Experimental Protocols: Standardized Antimicrobial Susceptibility Testing

To ensure the generation of accurate and reproducible data for novel antimicrobial agents, adherence to standardized testing methodologies is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.[7][8][9][10][11] The broth microdilution method is a commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI VET01-A4) [7][8][10]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of "Tylosin, 20-deoxo-20-(1-piperidinyl)-" in a suitable solvent at a concentration of 1000 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Plates: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension. This will bring the final volume in each well to 100 µL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for Broth Microdilution MIC Assay.

Discussion and Future Perspectives

The development of novel tylosin derivatives, such as "Tylosin, 20-deoxo-20-(1-piperidinyl)-", holds significant promise for addressing the challenge of antimicrobial resistance in veterinary medicine. The targeted chemical modifications at the C-20 position have the potential to enhance the compound's antimicrobial activity and broaden its spectrum against key veterinary pathogens.[5][6][14]

The in-vitro data, while preliminary and based on related compounds, suggests that this novel derivative could offer improved efficacy against important respiratory and mastitis pathogens compared to the parent compound, tylosin. However, comprehensive in-vitro studies following standardized protocols, such as those outlined by the CLSI, are essential to definitively establish its antimicrobial profile.

Further research should focus on:

  • Comprehensive MIC Testing: Determining the MIC values of "Tylosin, 20-deoxo-20-(1-piperidinyl)-" against a broad panel of recent clinical isolates of veterinary importance.

  • Time-Kill Kinetic Assays: To understand the bactericidal or bacteriostatic nature of the compound over time.

  • Post-Antibiotic Effect (PAE) Studies: To evaluate the suppression of bacterial growth after a brief exposure to the antimicrobial agent.

  • In Vivo Efficacy Studies: To assess the compound's performance in animal models of infection.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens and predict clinical outcomes.

The continued exploration of semi-synthetic modifications to existing antibiotic scaffolds represents a crucial strategy in the ongoing battle against antimicrobial resistance. "Tylosin, 20-deoxo-20-(1-piperidinyl)-" is a promising candidate that warrants further investigation to fully elucidate its potential as a next-generation veterinary therapeutic.

References

  • Macrolides | Mechanism of Action, Uses & Examples - Lesson. [Link]

  • Macrolide - Wikipedia. [Link]

  • Macrolides - StatPearls - NCBI Bookshelf - NIH. [Link]

  • In vitro and in vivo evaluation of C-20- and C-23-modified derivatives of tylosin against veterinary pathogens - PubMed. [Link]

  • How macrolide antibiotics work - PMC - NIH. [Link]

  • CLSI VET01-A4/VET01-S2 - Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals and Second Informational Supplement - ANSI Webstore. [Link]

  • Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. [Link]

  • VET01-A4: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals - ResearchGate. [Link]

  • Performance standards for antimicrobial disk and dilution susceptibility tests for bacteria isolated from animals - ScienceOpen. [Link]

  • Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives - PubMed. [Link]

  • CLSI. (2013) VET01-A4 Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated from Animals - SCIRP. [Link]

  • CLSI VET01-A4/VET01S-Ed3 - Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals and Second Informational Supplement - ANSI Webstore. [Link]

  • Tylosin - Wikipedia. [Link]

  • Standardization of Veterinary Susceptibility Testing - CLSI. [Link]

  • Updated CLSI Veterinary Susceptibility Testing Guidance: What Veterinarians Need to Know (Spoiler… This One Has Lots of Relevant Changes!) | Worms & Germs Blog. [Link]

  • VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals - CLSI. [Link]

  • VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals - CLSI. [Link]

  • Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC - NIH. [Link]

  • In vitro activity of tylosin and its derivatives against Ureaplasma urealyticum - PubMed. [Link]

  • In vitro activity of tylosin and tilmicosin against cocci isolated from bovine mastitis. [Link]

  • Development of a semi-synthetic platform that transforms the gram-positive veterinary antibiotic tylosin into a broad-spectrum antibiotic - American Chemical Society. [Link]

  • Structure-activity studies of 20-deoxo-20-amino derivatives of tylosin-related macrolides. [Link]

  • In vitro activity of tylvalosin against Spanish field strains of Mycoplasma hyopneumoniae - PubMed. [Link]

  • Tylosin [Companion] – OSU VMC Antimicrobial Use Guidelines. [Link]

    • Tylosin (WHO Food Additives Series 29) - INCHEM. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds - Preprints.org. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One - Acta Scientific. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents - Frontiers. [Link]

Sources

Safety & Regulatory Compliance

Safety

Tylosin, 20-deoxo-20-(1-piperidinyl)- proper disposal procedures

An authoritative guide to the safe handling, spill containment, and terminal disposal of Tylosin, 20-deoxo-20-(1-piperidinyl)- , universally known in the pharmaceutical and veterinary sectors as Tilmicosin (often formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, spill containment, and terminal disposal of Tylosin, 20-deoxo-20-(1-piperidinyl)- , universally known in the pharmaceutical and veterinary sectors as Tilmicosin (often formulated as Tilmicosin phosphate).

As a broad-spectrum macrolide antibiotic, Tilmicosin is highly effective in veterinary medicine but presents severe occupational hazards and profound environmental toxicity. This protocol synthesizes critical safety data to provide a self-validating system for laboratory and operational risk management.

Mechanistic Hazard Profile & Causality

To handle Tilmicosin safely, personnel must understand the mechanistic reasoning behind its hazard classifications:

  • Fatal Cardiotoxicity (Human Exposure): Tilmicosin is profoundly toxic to humans if accidentally injected. Mechanistically, it depletes intracellular calcium in the myocardium, leading to negative inotropic effects, tachycardia followed by bradycardia, severe arrhythmias, and cardiovascular collapse [1]. Because of this, the use of automatically powered syringes is strictly prohibited [1].

  • Severe Environmental Persistence (H410): Tilmicosin is classified as very toxic to aquatic life with long-lasting effects [2]. Macrolides resist standard wastewater treatment degradation. Discharging this compound into the sewer system directly contaminates aquatic ecosystems, causing catastrophic damage to algae and aquatic invertebrate populations [3].

  • Combustible Dust Hazard: Like many organic active pharmaceutical ingredients (APIs), fine powders of Tilmicosin can form explosive dust-air mixtures, necessitating the use of spark-proof tools and the elimination of static discharge [4].

Quantitative Ecotoxicity & Physicochemical Data

The following data dictates the strict prohibition of drain disposal and the necessity of high-temperature incineration.

ParameterValueSourceRelevance to Disposal Operations
Toxicity to Algae (EC50) 0.35 mg/L (72h)[3]Triggers H410 classification; mandates zero-drain disposal policies.
Toxicity to Daphnia (EC50) 57.3 mg/L (48h)[5]Indicates high acute toxicity to aquatic invertebrates.
Toxicity to Fish (LC50) 851 mg/L (96h)[5]Baseline fish toxicity metric (Rainbow trout model).
Partition Coefficient (log Kow) 2.6 (pH 9)[1]Lipophilicity increases in basic environments, raising bioaccumulation risks.

Operational Safety & Handling Protocol

Before any experimental or manufacturing workflow begins, the following controls must be validated:

  • Engineering Controls: Handle the chemical exclusively in a well-ventilated area, biological safety cabinet, or chemical fume hood to prevent the formation of dust and aerosols [2].

  • Personal Protective Equipment (PPE): Personnel must wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US), fire/flame-resistant impervious clothing, and chemical-impermeable gloves [4]. If workplace exposure limits are exceeded, a full-face respirator is mandatory [2].

  • Syringe & Sharps Safety: Exercise extreme caution to avoid accidental self-injection. Never use automatically powered syringes [1]. In the event of human injection, apply an ice pack to the site (avoiding direct skin contact) and seek emergency medical intervention immediately [1].

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Step-by-Step Methodology:

  • Evacuation & Isolation: Evacuate personnel to safe areas, keep them upwind of the spill, and remove all sources of ignition [2].

  • Donning PPE: Emergency responders must equip self-contained breathing apparatus (SCBA) or appropriate respirators before approaching the spill [5].

  • Containment: Stop the leak if safe to do so. Dike the spilled material and cover it with a plastic sheet to prevent spreading and dust generation [1].

  • Absorption & Collection: Use spark-proof tools [2]. Absorb liquid spills with inert materials such as vermiculite, dry sand, or earth [1]. Do not use combustible absorbents like sawdust. For solid spills, vacuum or sweep up the powder without creating dust [3].

  • Decontamination: Place all collected material into suitable, tightly closed containers. Retain and dispose of all contaminated wash water as hazardous waste; do not let it enter drains [5].

SpillResponse Start Accidental Tilmicosin Release Assess Evacuate & Assess Risk (Avoid Dust/Aerosols) Start->Assess PPE Don PPE (Respirator, Impervious Gloves) Assess->PPE Contain Contain Spill (Dike / Cover with Plastic) PPE->Contain Absorb Absorb/Sweep (Vermiculite/Sand, Spark-proof) Contain->Absorb Dispose Transfer to Hazardous Waste (Incineration Facility) Absorb->Dispose

Workflow for Tilmicosin spill containment and hazardous waste processing.

Terminal Disposal Procedures

Because Tilmicosin persists in tissues and the environment, standard biological waste disposal is insufficient. The compound must be chemically destroyed.

Step-by-Step Methodology:

  • Waste Segregation: Strictly separate Tilmicosin waste (liquids, solids, and absorbents) from general laboratory waste. Store in leak-proof, properly labeled containers [6].

  • Chemical Destruction (Controlled Incineration): The absolute preferred method of disposal is controlled incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator [3].

    • Causality: High-temperature incineration cleaves the complex macrolide ring. However, because decomposition produces toxic carbon oxides, nitrogen oxides, and phosphorus oxides [7], the incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize these acidic gases before atmospheric release [2].

  • Packaging Disposal: Empty containers retain hazardous product residue [6]. Combustible packaging should be incinerated alongside the chemical [2]. Non-combustible containers must be triply rinsed (with rinse water collected as hazardous waste) and offered for recycling, or punctured to render them unusable before transfer to a sanitary landfill [2].

  • Regulatory Hand-off: Transfer all segregated waste to a licensed professional waste disposal service [3]. Under no circumstances should untreated waste be disposed of in the sewer [6].

DisposalPathway Waste Tilmicosin Waste Generation Liquid Liquid Waste (Aqueous/Solvent) Waste->Liquid Solid Solid Waste (Powder/Absorbents) Waste->Solid Packaging Contaminated Packaging Waste->Packaging Incineration Controlled Incineration (with Flue Gas Scrubbing) Liquid->Incineration Solid->Incineration Packaging->Incineration Combustible Landfill Sanitary Landfill (Punctured/Unusable) Packaging->Landfill Non-combustible Recycle Triple Rinse & Recycle Packaging->Recycle Triple Rinsed

Segregation and disposal pathways for Tilmicosin waste and packaging.

References

  • Covetrus. "SAFETY DATA SHEET - Micotil 300". URL: [Link]

  • Zoetis. "Tilmix Injection for Cattle SDS". URL: [Link]

Sources

Handling

Personal protective equipment for handling Tylosin, 20-deoxo-20-(1-piperidinyl)-

As a Senior Application Scientist, I present this definitive safety, operational, and logistical guide for handling Tylosin, 20-deoxo-20-(1-piperidinyl)- (CAS: 108050-54-0), universally known in veterinary pharmacotherap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I present this definitive safety, operational, and logistical guide for handling Tylosin, 20-deoxo-20-(1-piperidinyl)- (CAS: 108050-54-0), universally known in veterinary pharmacotherapy and drug development as Tilmicosin [1].

While highly efficacious as a macrolide antibiotic for bovine and ovine respiratory diseases, Tilmicosin presents an extreme, life-threatening occupational hazard to researchers, formulation scientists, and handlers[2]. Accidental parenteral exposure (injection) of volumes as low as 0.5 mL has been associated with severe cardiovascular toxicity, myocardial injury, and fatalities in humans[3]. This guide provides the self-validating protocols and mechanistic rationale required to handle this compound safely.

Mechanistic Causality of Toxicity

To understand the stringent Personal Protective Equipment (PPE) and handling requirements, one must first understand the pharmacotoxicology of the compound. In humans, Tilmicosin induces profound negative inotropy[4]. The molecule disrupts intracellular calcium dynamics in cardiomyocytes, leading to a cascade of tachycardia, subsequent bradycardia, hypotension, and ultimately cardiovascular collapse[2].

Because there is no known antidote for Tilmicosin toxicity[3], safety systems must be entirely preventative, relying on strict engineering controls and specialized PPE rather than post-exposure medical countermeasures.

Toxicity A Accidental Exposure (Tilmicosin) B Cardiomyocyte Penetration A->B C Intracellular Calcium Depletion B->C D Negative Inotropy & Myocardial Injury C->D E Cardiovascular Collapse (Fatal Arrhythmia) D->E

Fig 1. Mechanistic pathway of Tilmicosin-induced cardiovascular toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling Tilmicosin formulations (e.g., Micotil 300) or the pure Active Pharmaceutical Ingredient (API). The following table outlines the mandatory PPE, grounded in the causality of exposure prevention[1][5].

PPE CategorySpecificationCausality / Rationale
Dermal (Hands) Double-layered Nitrile (min 0.11mm) + Puncture-resistant outer glovePrevents transdermal absorption of API and provides critical mechanical defense against accidental needle-sticks during formulation or injection[5].
Ocular/Face ANSI Z87.1 / EN 166 tightly fitting safety goggles + Full face shieldPrevents mucosal absorption from aerosolized API dust or pressurized liquid blowback[5][6].
Respiratory NIOSH-approved N95, P100, or PAPRMandatory when handling raw API powder to prevent inhalation of dust, which causes systemic toxicity and severe respiratory irritation[6].
Body Fluid-resistant Tyvek coverall or impermeable lab coatEliminates the risk of liquid formulation soaking through standard cotton lab coats to the skin[1].

Operational Workflow & Handling Protocol

Due to the severe risks, the FDA mandated labeling changes and engineering controls for handling commercial Tilmicosin[3]. When handling the chemical in a research, analytical, or clinical setting, the following step-by-step methodology must be strictly adhered to:

Step 1: Environmental Isolation and Preparation

  • Action: Handle raw API powder exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. For liquid formulations, utilize a certified chemical fume hood[5].

  • Validation: Verify inward airflow velocities before opening any primary container. Ensure emergency eyewash and safety showers are within 10 seconds of the workspace[1].

Step 2: Equipment Verification (The Shroud System)

  • Action: Never use standard single-use or powered syringes for Tilmicosin formulations. You must use a tube-fed safety syringe equipped with a quick-connect device and a tamper-proof shroud[3].

  • Validation: Inspect the quick-connect lock. This engineering control physically blocks the user from accidental self-injection during drawing and administration.

Step 3: Restraint and Administration (In Vivo Studies)

  • Action: If administering to animal models (e.g., sheep or cattle), ensure the animal is fully mechanically restrained in a chute before approaching with the syringe.

  • Rationale: Unpredictable animal movement is the primary vector for accidental human injection[3]. Never carry a loaded, unsheathed syringe across the facility.

Step 4: Post-Handling Decontamination

  • Action: Wipe down all surfaces with a validated solvent (e.g., 70% isopropyl alcohol, followed by soap and water)[1].

  • Action: Remove PPE systematically to avoid secondary contamination, washing hands and exposed skin immediately with copious amounts of water[7].

Emergency Response & First Aid

A rapid, pre-planned response is critical. Do not wait for symptoms (dizziness, chest pain, nausea) to manifest, as the onset of clinical signs can occur in under 60 minutes[4].

Emergency A Accidental Exposure Event B Stop Work & Secure Syringe A->B C Assess Route of Exposure B->C D Injection / Oral (High Risk) C->D E Dermal / Ocular (Moderate Risk) C->E F Call 911 & Poison Control Immediate ER Transfer D->F G Flush with Water (15 mins) Remove Contaminated Clothing E->G H Continuous Cardiac Monitoring (Supportive Care Only) F->H G->H

Fig 2. Emergency response protocol for Tilmicosin exposure.

Immediate Actions:

  • Injection/Ingestion: Do NOT induce vomiting if swallowed[1]. Seek immediate emergency medical attention and contact a specialized poison center (e.g., Rocky Mountain Poison and Drug Center)[3]. Treatment is strictly supportive (e.g., continuous ECG monitoring).

  • Dermal/Ocular: Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing[6].

Disposal and Decontamination Plan

Tilmicosin is highly toxic to aquatic life and must be prevented from entering municipal drains or the environment[7].

  • Solid Waste: All contaminated PPE, empty vials, and safety shrouds must be placed in a sealed, labeled chemical waste container and disposed of via high-temperature incineration by an approved waste disposal plant[1].

  • Liquid Waste: Collect liquid waste and wash-down solvents in compatible, tightly closed containers. Label clearly as "Toxic Macrolide Waste - Tilmicosin" and transfer to an Environmental Health and Safety (EHS) approved chemical waste facility[5].

  • Sharps: Intact safety syringes and needles must be placed directly into a puncture-proof sharps container without recapping or disassembling.

References

  • Merck.
  • ECHEMI.
  • National Institutes of Health (NIH). "Cardiotoxicity Secondary to Accidental Tilmicosin (Micotil®300) Ingestion in a Young Shepherd: A Case Report." PMC.
  • TOKU-E.
  • ResearchGate. "Analysis of reports of human exposure to Micotil 300 (tilmicosin injection).
  • U.S. Food and Drug Administration (FDA). "FDA Animal Drug Safety Communication: Micotil 300 Labeling Change." FDA.gov.
  • AK Scientific, Inc.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.